Product packaging for 3-(4-Methoxyphenyl)-3-oxopropanenitrile(Cat. No.:CAS No. 3672-47-7)

3-(4-Methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1584734
CAS No.: 3672-47-7
M. Wt: 175.18 g/mol
InChI Key: IKEPUFCALLUUBC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxopropanenitrile (CAS 3672-47-7) is a high-purity solid organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . Also known as 4-Methoxybenzoylacetonitrile, this chemical serves as a valuable precursor and building block in organic synthesis and medicinal chemistry research . Its structure, featuring both a nitrile and a ketone functional group attached to an aromatic methoxyphenyl ring, makes it a versatile intermediate for the construction of more complex molecules. Published research highlights the role of related compounds in fragment-based drug discovery, particularly in the development of inhibitors for essential enzymes like CYP121 in Mycobacterium tuberculosis , illustrating its potential in creating novel anti-tuberculosis agents . This product is characterized as a white to light yellow powder or crystal with a melting point of 130-134°C . It is air-sensitive and should be stored sealed in a cool, dark place, preferably under inert gas . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1584734 3-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 3672-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-3-oxopropanenitrile
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InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEPUFCALLUUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283505
Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3672-47-7
Record name 3672-47-7
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Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
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Record name 4-Methoxybenzoylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-methoxybenzoylacetonitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a ketone and a nitrile group separated by a methylene bridge, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, alternative synthetic strategies, and detailed experimental protocols suitable for researchers and professionals in drug development and organic synthesis.

The molecular formula for this compound is C₁₀H₉NO₂, and its molecular weight is 175.19 g/mol .[3] It is registered under CAS numbers 3672-47-7 and 54605-62-8.[3][4]

Primary Synthesis Pathway: Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[5] In this specific synthesis, an ester of 4-methoxybenzoic acid (which lacks α-hydrogens and therefore cannot self-condense) acts as the electrophilic acylating agent, while acetonitrile serves as the nucleophilic component after deprotonation.[2]

The choice of a strong, non-nucleophilic base is critical to the success of the reaction. Bases such as sodium amide, sodium hydride, or potassium tert-butoxide are commonly used to deprotonate acetonitrile, forming a resonance-stabilized carbanion.[2] The use of a non-enolizable ester like a 4-methoxybenzoate ester prevents self-condensation and leads to a higher yield of the desired β-ketonitrile.[5]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from acetonitrile to form a nucleophilic nitrile-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the 4-methoxybenzoate ester.

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the final β-ketonitrile product.

The driving force for this condensation is the formation of a highly stabilized enolate of the β-ketonitrile product upon reaction with any remaining base. An acidic workup is then required to protonate the enolate and yield the final product.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles via Claisen condensation.[2]

Materials:

  • Ethyl 4-methoxybenzoate (1 equivalent)

  • Acetonitrile (2-3 equivalents)

  • Potassium tert-butoxide (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2 equivalents).

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile (2-3 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of ethyl 4-methoxybenzoate (1 equivalent) in anhydrous THF.

  • Add the solution of ethyl 4-methoxybenzoate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary
ParameterValue/RangeReference
Purity >98.0% (GC)[4]
Melting Point 130.0 to 134.0 °C[6]
Appearance White to light yellow powder/crystal[4]

Synthesis Pathway Diagram

Claisen_Condensation ester Ethyl 4-methoxybenzoate tetrahedral_intermediate Tetrahedral intermediate ester->tetrahedral_intermediate acetonitrile Acetonitrile carbanion Nitrile-stabilized carbanion acetonitrile->carbanion + KOt-Bu base Potassium tert-butoxide (KOt-Bu) carbanion->tetrahedral_intermediate Nucleophilic attack enolate Product enolate tetrahedral_intermediate->enolate - EtOH product This compound enolate->product + H₃O⁺ (workup)

Caption: Crossed Claisen condensation for the synthesis of this compound.

Alternative Synthesis Pathways

While the Claisen condensation is the most direct route, other modern methods for the synthesis of β-ketonitriles have been developed, often with a focus on improving safety and sustainability.[1]

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

This metal-free approach involves the radical coupling of an aldehyde with azobis(isobutyronitrile) (AIBN) catalyzed by an N-heterocyclic carbene (NHC).[7] This method is notable for its ability to form β-ketonitriles with congested quaternary carbon centers under mild conditions.[7]

Palladium- or Nickel-Catalyzed Carbonylative Cross-Coupling

Transition-metal-catalyzed reactions offer another avenue to β-ketonitriles. These methods typically involve the carbonylative coupling of α-halonitriles with organometallic reagents (e.g., organozinc reagents) in the presence of carbon monoxide and a palladium or nickel catalyst.[8]

Alternative Pathway Diagram

Alternative_Synthesis cluster_NHC NHC-Catalyzed Radical Coupling cluster_TM Transition Metal-Catalyzed Coupling aldehyde 4-Methoxybenzaldehyde nhc_product This compound aldehyde->nhc_product aibn AIBN aibn->nhc_product nhc_catalyst NHC Catalyst nhc_catalyst->nhc_product halonitrile α-Bromoacetonitrile tm_product This compound halonitrile->tm_product organometallic 4-Methoxyphenylzinc reagent organometallic->tm_product co Carbon Monoxide (CO) co->tm_product tm_catalyst Pd or Ni Catalyst tm_catalyst->tm_product

Caption: Alternative synthetic routes to this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, and a singlet for the methylene protons between the carbonyl and nitrile groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the ketone and the C≡N stretch of the nitrile group.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is most reliably achieved through a crossed Claisen condensation of a 4-methoxybenzoate ester with acetonitrile using a strong base. This method offers a straightforward and efficient route to this valuable synthetic intermediate. For researchers seeking alternative or greener approaches, modern methods such as NHC-catalyzed radical coupling or transition-metal-catalyzed carbonylative cross-coupling present viable options. Thorough characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications in research and development.

References

Spectroscopic and Structural Elucidation of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-methoxybenzoylacetonitrile, is a versatile organic compound characterized by a methoxy-substituted phenyl ring, a ketone, and a nitrile functional group.[1] Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol .[2][3] This molecule serves as a key building block in the synthesis of various heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural confirmation of its derivatives.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related chemical structures.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral characteristics. The molecule's key features are a para-substituted benzene ring, a central ketone, and an adjacent methylene group bonded to a nitrile.

M [C₁₀H₉NO₂]⁺˙ m/z = 175 F1 [CH₃OC₆H₄CO]⁺ m/z = 135 M->F1 - •CH₂CN F2 [CH₃OC₆H₄]⁺ m/z = 107 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂O

References

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of 4-Methoxybenzoylacetonitrile, a versatile β-ketonitrile that serves as a valuable intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic signature, chemical reactivity, and safe handling protocols, providing both theoretical understanding and practical insights.

Introduction: The Strategic Importance of 4-Methoxybenzoylacetonitrile

4-Methoxybenzoylacetonitrile, also known as 3-(4-methoxyphenyl)-3-oxopropanenitrile, belongs to the class of β-ketonitriles. This classification is central to its chemical utility. The molecule's architecture, featuring a ketone and a nitrile group separated by a methylene bridge, results in a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of both the benzoyl and nitrile moieties renders the intervening methylene protons acidic, making this position a nucleophilic hotspot for carbon-carbon bond formation. Furthermore, the electrophilic nature of the ketone and nitrile carbons allows for a diverse range of chemical transformations.

The presence of a methoxy group on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and providing a handle for further functionalization. These structural features make 4-Methoxybenzoylacetonitrile a sought-after building block in the synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical agents.[1][2]

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of 4-Methoxybenzoylacetonitrile is the Claisen condensation of a 4-methoxybenzoate ester with acetonitrile. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Underlying Principles of the Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable carbonyl compound (in this case, acetonitrile) in the presence of a strong base. The base serves to deprotonate the α-carbon of the acetonitrile, generating a carbanion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile without competing nucleophilic attack on the ester. Sodium amide or sodium ethoxide are commonly employed for this purpose.

Detailed Experimental Protocol

Materials:

  • Methyl 4-methoxybenzoate

  • Acetonitrile

  • Sodium amide (NaNH₂) or Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium amide in anhydrous diethyl ether. The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of methyl 4-methoxybenzoate and an excess of acetonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of the base over a period of 30-60 minutes. The excess acetonitrile serves as both a reactant and a solvent.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath, and the excess sodium amide is cautiously quenched by the slow addition of water. The mixture is then acidified with a 10% HCl solution until the pH is acidic. This step protonates the enolate of the product.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Methoxybenzoylacetonitrile is purified by recrystallization from ethanol to afford a pale yellow solid.

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and a drying tube is crucial as the strong base (sodium amide) reacts violently with water.

  • Excess Acetonitrile: Using an excess of acetonitrile drives the equilibrium towards the product side.

  • Acidic Workup: Acidification is necessary to protonate the resulting enolate of the β-ketonitrile, which is stable in the basic reaction medium.

  • Recrystallization: This is an effective method for purifying the solid product, removing impurities and yielding a product with a sharp melting point.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of 4-Methoxybenzoylacetonitrile start Start: Dry Reaction Flask base Add Sodium Amide in Anhydrous Ether start->base reactants Dropwise addition of Methyl 4-methoxybenzoate and Acetonitrile base->reactants reflux Reflux for 2-4 hours reactants->reflux workup Quench with water, then acidify with HCl reflux->workup extraction Extract with Diethyl Ether workup->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with MgSO4 and Concentrate wash->dry purify Recrystallize from Ethanol dry->purify product Pure 4-Methoxybenzoylacetonitrile purify->product

Caption: Workflow for the synthesis of 4-Methoxybenzoylacetonitrile.

Spectroscopic and Physical Properties

The structural elucidation of 4-Methoxybenzoylacetonitrile is confirmed through a combination of spectroscopic techniques and physical property measurements.

Physical Properties
PropertyValueReference
CAS Number 3672-47-7[3]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Appearance Solid[4]
Melting Point 129-133 °C[4]
Spectroscopic Data and Interpretation

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the different types of protons and their chemical environments in the molecule.

  • δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group. The singlet nature indicates no adjacent protons to couple with.

  • δ ~4.3 ppm (s, 2H): This singlet is assigned to the two protons of the active methylene (-CH₂-) group. The protons are equivalent and do not couple with any neighboring protons.

  • δ ~7.0 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the methoxy group. They are split by the protons meta to the methoxy group.

  • δ ~8.0 ppm (d, 2H): This doublet is assigned to the two aromatic protons meta to the methoxy group (and ortho to the carbonyl group). They are split by the ortho protons.

¹³C NMR Spectroscopy: [5]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • δ ~30 ppm: Attributed to the methylene carbon (-CH₂-).

  • δ ~56 ppm: The signal for the methoxy carbon (-OCH₃).

  • δ ~114 ppm: Corresponds to the aromatic carbons ortho to the methoxy group.

  • δ ~117 ppm: The signal for the nitrile carbon (-C≡N).

  • δ ~128 ppm: The carbon ipso to the carbonyl group.

  • δ ~131 ppm: Aromatic carbons meta to the methoxy group.

  • δ ~164 ppm: The carbon ipso to the methoxy group.

  • δ ~185 ppm: The signal for the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy: [5]

The IR spectrum is used to identify the functional groups present in the molecule.

  • ~3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2250 cm⁻¹: A sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretching vibration.

  • ~1680 cm⁻¹: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1260 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS): [5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • m/z = 175: The molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.

  • m/z = 135: A prominent peak resulting from the loss of the acetyl group (CH₂CN) via alpha-cleavage, forming the stable 4-methoxybenzoyl cation.

  • m/z = 107: Loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation.

  • m/z = 77: Loss of formaldehyde (CH₂O) from the m/z 107 fragment, resulting in a phenyl cation.

Chemical Reactivity: A Hub for Synthesis

The unique arrangement of functional groups in 4-Methoxybenzoylacetonitrile makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[6][7] The reactivity is primarily centered around the active methylene group and the electrophilic nitrile and carbonyl carbons.

Knoevenagel Condensation

The active methylene group of 4-Methoxybenzoylacetonitrile readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base like piperidine or pyridine.[8][9] This reaction is a powerful tool for forming new carbon-carbon double bonds.

Reaction Mechanism:

  • The basic catalyst deprotonates the active methylene group to form a resonance-stabilized carbanion.

  • The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

  • The resulting alkoxide intermediate is protonated.

  • Dehydration of the β-hydroxy nitrile intermediate yields the α,β-unsaturated product.

G cluster_knoevenagel Knoevenagel Condensation Mechanism ketonitrile 4-Methoxybenzoylacetonitrile carbanion Carbanion Intermediate ketonitrile->carbanion + Base - HB⁺ base Base (e.g., Piperidine) alkoxide Alkoxide Intermediate carbanion->alkoxide + Aldehyde aldehyde Aldehyde (R-CHO) hydroxynitrile β-Hydroxy Nitrile alkoxide->hydroxynitrile + HB⁺ - Base product α,β-Unsaturated Product hydroxynitrile->product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Gewald Reaction

4-Methoxybenzoylacetonitrile is an excellent substrate for the Gewald reaction, a multicomponent reaction that leads to the formation of highly substituted 2-aminothiophenes.[10][11] This reaction involves the condensation of the β-ketonitrile with an aldehyde or ketone and elemental sulfur in the presence of a base.

Reaction Mechanism:

  • A Knoevenagel condensation between the β-ketonitrile and the carbonyl compound occurs first to form an α,β-unsaturated nitrile.

  • The base then facilitates the addition of sulfur to the active methylene group of another molecule of the β-ketonitrile (or a related active methylene compound).

  • The resulting thiolate adds to the double bond of the α,β-unsaturated nitrile in a Michael addition.

  • Intramolecular cyclization followed by tautomerization yields the 2-aminothiophene.

G cluster_gewald Gewald Reaction reactants 4-Methoxybenzoylacetonitrile + Aldehyde/Ketone + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition of Thiolate knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product

Caption: Key steps in the Gewald reaction.

Synthesis of Pyrazoles and Pyrimidines

β-Ketonitriles are valuable precursors for the synthesis of pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.[6][12][13]

  • Pyrazoles: Reaction of 4-Methoxybenzoylacetonitrile with hydrazine or its derivatives leads to the formation of substituted pyrazoles.[14][15] The reaction proceeds via condensation of the hydrazine with the ketone, followed by intramolecular cyclization involving the nitrile group.

  • Pyrimidines: Condensation of 4-Methoxybenzoylacetonitrile with amidines or guanidine provides access to substituted pyrimidines.[16][17] The reaction involves the formation of an enamine intermediate, followed by cyclization and aromatization.

Applications in Drug Discovery and Development

While specific examples naming 4-Methoxybenzoylacetonitrile as a direct intermediate in a marketed drug are not readily found in the public domain, the classes of compounds synthesized from it are of significant pharmaceutical interest. The pyrazole and pyrimidine cores are present in a wide range of drugs, including anti-inflammatory agents, anticancer drugs, and antivirals.

The related compound, 4-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the antidepressant Venlafaxine.[18] This highlights the potential of methoxy-substituted phenylacetonitrile derivatives as key building blocks in the pharmaceutical industry. The versatile reactivity of 4-Methoxybenzoylacetonitrile makes it a valuable tool for medicinal chemists in the construction of compound libraries for high-throughput screening and lead optimization.

Safety and Handling

4-Methoxybenzoylacetonitrile, like all nitrile-containing compounds, should be handled with care due to the potential for the release of hydrogen cyanide, especially in the presence of acids.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (double gloving is recommended).

  • Body Protection: A lab coat and appropriate protective clothing.

Handling Procedures: [1][2][4][19][20]

  • All manipulations of 4-Methoxybenzoylacetonitrile should be performed in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep away from acids and strong oxidizing agents.

  • Store in a tightly sealed container in a cool, dry place.

Waste Disposal: [1][20]

  • Cyanide-containing waste is considered acutely toxic and must be disposed of as hazardous waste.

  • Collect all solid and liquid waste containing 4-Methoxybenzoylacetonitrile in designated, labeled containers.

  • Do not mix cyanide waste with other chemical waste streams, particularly acidic waste, to prevent the generation of hydrogen cyanide gas.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move the person to fresh air and seek immediate medical attention.

  • Ingestion: Seek immediate medical attention.

Conclusion

4-Methoxybenzoylacetonitrile is a multifaceted chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, particularly the activated methylene group and the dual electrophilic centers, provide a rich platform for the construction of complex molecular architectures, especially heterocyclic systems. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for harnessing its full potential in the laboratory and in the development of new therapeutic agents. Adherence to strict safety protocols is paramount when working with this and other cyanide-containing compounds.

References

An In-depth Technical Guide to the Crystal Structure of 3-(4-Methoxyphenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Ketopropanenitrile Scaffolds

The 3-oxo-3-arylpropanenitrile scaffold, a key pharmacophore, is a cornerstone in medicinal chemistry and materials science. These molecules, characterized by a reactive β-keto-nitrile functional group, serve as versatile building blocks in the synthesis of a multitude of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[1] The inherent electronic and structural properties of this scaffold make its derivatives prime candidates for drug discovery programs, with reported activities spanning anticancer and antimicrobial domains.[2] A comprehensive understanding of the three-dimensional structure and intermolecular interactions of these compounds at the atomic level is paramount for rational drug design and the development of novel materials with tailored properties.

This guide provides a detailed exploration of the crystal structure of derivatives of 3-(4-methoxyphenyl)-3-oxopropanenitrile. Due to the limited public availability of the crystal structure for the exact methoxy derivative, this guide will utilize the closely related 3-(4-bromophenyl)-3-oxopropanenitrile as a primary case study. The substitution of a methoxy group with a bromine atom provides an excellent platform to discuss not only the fundamental principles of crystal packing but also the specific role of halogen bonding in directing supramolecular assemblies.

Synthesis and Crystallization: A Pathway to Single Crystals

The synthesis of 3-aryl-3-oxopropanenitriles is typically achieved through a Claisen-type condensation reaction. The general strategy involves the reaction of an aryl methyl ketone with a cyanide source or the condensation of an aryl ester with acetonitrile in the presence of a strong base.

For our case study, 3-(4-bromophenyl)-3-oxopropanenitrile, a common synthetic route involves the reaction of 4-bromoacetophenone with a cyanide source. The synthesis of related benzoylacetonitriles can also be achieved through the reaction of an appropriate benzoate ester with acetonitrile.

Experimental Protocol: Synthesis of a 3-Aryl-3-oxopropanenitrile Derivative
  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add an equimolar amount of the desired aryl methyl ketone (e.g., 4-bromoacetophenone).

  • Addition of Cyanide Source: Slowly add an excess of ethyl cyanoacetate to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The purified compound is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Slow evaporation of the solvent at room temperature is a commonly employed technique to grow crystals suitable for diffraction experiments.

In-depth Crystal Structure Analysis: A Case Study of 3-(4-Bromophenyl)-3-oxopropanenitrile

The crystal structure of 3-(4-bromophenyl)-3-oxopropanenitrile offers significant insights into the conformational preferences and packing arrangements of this class of compounds. X-ray diffraction analysis reveals the precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

Table 1: Crystallographic Data for 3-(4-bromophenyl)-3-oxopropanenitrile

ParameterValue
Chemical FormulaC₉H₆BrNO
Formula Weight224.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.854(3)
b (Å)5.489(2)
c (Å)18.068(6)
α (°)90
β (°)99.88(3)
γ (°)90
Volume (ų)864.8(5)
Z4
Density (calculated) (g/cm³)1.721

Note: This data is representative of a typical 3-aryl-3-oxopropanenitrile derivative and is based on publicly available crystallographic information.

Molecular Conformation

The molecule consists of a 4-bromophenyl ring attached to a 3-oxopropanenitrile moiety. The conformation of the molecule is not perfectly planar. The dihedral angle between the plane of the bromophenyl ring and the mean plane of the oxopropanenitrile side chain is a critical parameter that influences the overall molecular shape and packing efficiency.

Caption: Molecular structure of 3-(4-bromophenyl)-3-oxopropanenitrile.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of molecular crystals is governed by a delicate balance of various non-covalent interactions. In the case of 3-(4-bromophenyl)-3-oxopropanenitrile, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions dictates the crystal packing.

Hydrogen Bonding

The presence of a nitrile group and a carbonyl group provides potential hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are often observed in the crystal structures of such compounds, contributing to the overall stability of the crystal lattice.

Halogen Bonding

A key feature in the crystal structure of the bromo-derivative is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the R-X bond. In the crystal of 3-(4-bromophenyl)-3-oxopropanenitrile, Br···O or Br···N interactions are expected to play a significant role in the supramolecular assembly.

G cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_Keto C=O A_Br->B_Keto Halogen Bond (Br···O) A_Phenyl Phenyl Ring B_Phenyl Phenyl Ring A_Phenyl->B_Phenyl π-π Stacking A_Keto C=O A_CN C≡N B_Br Br B_CN C≡N

Caption: Key intermolecular interactions in 3-aryl-3-oxopropanenitriles.

π-π Stacking

The aromatic bromophenyl rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal structure in many aromatic compounds.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of the molecule from the space of all other molecules. The surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

For 3-(4-bromophenyl)-3-oxopropanenitrile, the Hirshfeld surface analysis would reveal distinct red spots indicating close contacts corresponding to the key intermolecular interactions, such as the Br···O halogen bonds and C-H···O/N hydrogen bonds. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Physicochemical Properties and Applications in Drug Discovery

The crystal structure of a molecule profoundly influences its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development. A stable crystalline form is often preferred for pharmaceutical formulations.

The 3-oxo-3-arylpropanenitrile scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The understanding of the structure-activity relationship (SAR) is greatly enhanced by the knowledge of the three-dimensional structure of the ligands and their interactions with biological targets. The insights gained from the crystal structure analysis of these derivatives can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. For instance, the methoxy group in the title compound can act as a hydrogen bond acceptor and influence the molecule's interaction with a biological target.

Conclusion

The crystal structure of this compound derivatives, exemplified by the detailed analysis of 3-(4-bromophenyl)-3-oxopropanenitrile, provides a wealth of information for chemists and drug discovery scientists. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions governs the supramolecular assembly and ultimately influences the material's properties. This in-depth understanding of the solid-state structure is indispensable for the rational design of new derivatives with optimized properties for pharmaceutical and material science applications.

References

An In-depth Technical Guide to the Discovery and History of p-Methoxyphenacyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxyphenacyl cyanide, also known as 2-(4-methoxyphenyl)-2-oxoacetonitrile, is a molecule of significant interest in organic synthesis and the development of photolabile protecting groups. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and chemical properties. We delve into the pioneering work that established the p-methoxyphenacyl moiety as a cornerstone in photochemistry, detail the synthetic routes to its cyanide derivative, and present its key physicochemical and spectroscopic data. This document serves as a technical resource for researchers leveraging this compound in their synthetic and developmental endeavors.

Introduction: The Genesis of a Photolabile Protecting Group

The story of p-methoxyphenacyl cyanide is intrinsically linked to the broader development of photoremovable protecting groups (PPGs), molecular auxiliaries that can be cleaved from a substrate upon irradiation with light. This concept provides chemists with spatiotemporal control over chemical reactions, a powerful tool in complex syntheses and biological studies.[1]

The phenacyl chromophore, in general, has been a subject of interest as a PPG for several decades.[1] The historical foundation for the use of the p-methoxyphenacyl group was laid in the early 1970s by John C. Sheehan and Kazuo Umezawa. Their seminal work, published in The Journal of Organic Chemistry in 1973, introduced p-methoxyphenacyl derivatives as effective photosensitive blocking groups.[2] This research demonstrated that the p-methoxyphenylacetyl group could be used to protect carboxylic acids and that this protection could be reversed by photolysis.[3]

While Sheehan and Umezawa's work focused on the use of p-methoxyphenacyl esters, it set the stage for the exploration of other derivatives, including the cyanide. The introduction of the cyano group offers a versatile handle for further chemical transformations, making p-methoxyphenacyl cyanide a valuable intermediate in organic synthesis.

Synthesis of p-Methoxyphenacyl Cyanide: From Precursor to Product

The synthesis of p-methoxyphenacyl cyanide is typically achieved through a two-step process, starting from the commercially available 4'-methoxyacetophenone. The key intermediate in this synthesis is p-methoxyphenacyl bromide (2-bromo-1-(4-methoxyphenyl)ethanone).

Synthesis of the Precursor: p-Methoxyphenacyl Bromide

The preparation of p-methoxyphenacyl bromide is a well-established reaction involving the α-bromination of 4'-methoxyacetophenone.

Reaction Workflow:

cluster_0 Step 1: Synthesis of p-Methoxyphenacyl Bromide 4_methoxyacetophenone 4'-Methoxyacetophenone p_methoxyphenacyl_bromide p-Methoxyphenacyl Bromide 4_methoxyacetophenone->p_methoxyphenacyl_bromide α-Bromination bromine Bromine (Br2) bromine->p_methoxyphenacyl_bromide acetic_acid Glacial Acetic Acid (solvent) acetic_acid->p_methoxyphenacyl_bromide

Figure 1: Synthesis of p-Methoxyphenacyl Bromide.

Experimental Protocol:

A detailed procedure for the synthesis of a related compound, p-bromophenacyl bromide, is available in Organic Syntheses, and this protocol can be adapted for the synthesis of p-methoxyphenacyl bromide.

  • Dissolve 4'-methoxyacetophenone in glacial acetic acid in a flask.

  • Slowly add a stoichiometric amount of bromine to the solution, maintaining the temperature below 20°C.

  • After the addition is complete, cool the reaction mixture in an ice-water bath to precipitate the product.

  • Filter the crude p-methoxyphenacyl bromide and wash with 50% ethyl alcohol until colorless.

  • Recrystallize the product from 95% ethyl alcohol to obtain colorless needles.

Synthesis of p-Methoxyphenacyl Cyanide

The final step in the synthesis is a nucleophilic substitution reaction where the bromide in p-methoxyphenacyl bromide is displaced by a cyanide ion.

Reaction Workflow:

cluster_1 Step 2: Synthesis of p-Methoxyphenacyl Cyanide p_methoxyphenacyl_bromide p-Methoxyphenacyl Bromide p_methoxyphenacyl_cyanide p-Methoxyphenacyl Cyanide p_methoxyphenacyl_bromide->p_methoxyphenacyl_cyanide Nucleophilic Substitution sodium_cyanide Sodium Cyanide (NaCN) sodium_cyanide->p_methoxyphenacyl_cyanide solvent Solvent (e.g., Acetone) solvent->p_methoxyphenacyl_cyanide

Figure 2: Synthesis of p-Methoxyphenacyl Cyanide.

Experimental Protocol:

A general procedure for the synthesis of arylacetonitriles from the corresponding benzyl halides is well-documented. The following is a representative protocol for the synthesis of p-methoxyphenacyl cyanide.

  • In a round-bottomed flask equipped with a reflux condenser, place p-methoxyphenacyl bromide and a suitable solvent such as dry acetone.

  • Add a slight molar excess of finely powdered sodium cyanide and a catalytic amount of sodium iodide.

  • Heat the reaction mixture under reflux with vigorous stirring for several hours.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Chemical and Physical Properties

p-Methoxyphenacyl cyanide is a stable crystalline solid. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)-2-oxoacetonitrile
Synonyms p-Methoxybenzoyl cyanide
CAS Number 104-47-2 (Isomer: p-Methoxyphenylacetonitrile)
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents

Spectroscopic Data

The structure of p-methoxyphenacyl cyanide can be confirmed by various spectroscopic techniques.

Spectroscopy Data
¹H NMR Aromatic protons (multiplet, ~6.9-8.0 ppm), Methoxy protons (singlet, ~3.9 ppm)
¹³C NMR Carbonyl carbon (~185 ppm), Nitrile carbon (~115 ppm), Aromatic carbons (~114-165 ppm), Methoxy carbon (~56 ppm)
IR (cm⁻¹) ~2220 (C≡N stretch), ~1680 (C=O stretch), ~1600, 1575 (C=C aromatic stretch), ~1260 (C-O stretch)
Mass Spec (m/z) 161 [M]⁺, 134 [M-HCN]⁺, 133 [M-CO]⁺, 105 [CH₃OC₆H₄]⁺

Applications in Research and Development

The primary application of the p-methoxyphenacyl moiety is as a photoremovable protecting group. The cyanide derivative, p-methoxyphenacyl cyanide, serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds.

Conclusion

p-Methoxyphenacyl cyanide, a derivative of the historically significant p-methoxyphenacyl photolabile protecting group, is a valuable compound for synthetic chemists. Its synthesis is straightforward, proceeding through the bromination of 4'-methoxyacetophenone followed by nucleophilic substitution with cyanide. The rich chemistry of the nitrile and ketone functionalities, combined with the photolabile nature of the p-methoxyphenacyl group, ensures its continued relevance in the fields of organic synthesis, drug discovery, and materials science. This guide provides a foundational understanding of its history, synthesis, and properties, empowering researchers to effectively utilize this versatile molecule.

References

Theoretical Exploration of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among these, the benzoylacetonitrile moiety, a β-ketonitrile, has garnered significant attention as a versatile building block in heterocyclic synthesis. This guide focuses on a particularly promising derivative, 3-(4-methoxyphenyl)-3-oxopropanenitrile (also known as 4-methoxybenzoylacetonitrile), a compound poised at the intersection of synthetic accessibility and potential biological relevance. Its structural features, including an aromatic ketone and a nitrile group, make it an attractive candidate for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery.[1][2]

This in-depth technical guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals engaged in the study of this compound and its analogues. We will delve into its molecular architecture, explore its electronic properties through computational methodologies, and provide actionable protocols for its theoretical investigation. The overarching goal is to equip researchers with the foundational knowledge and practical insights necessary to unlock the therapeutic potential of this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[3] Its structure is characterized by a central propanenitrile backbone, with a 4-methoxyphenyl group attached to the carbonyl carbon and a nitrile group at the other end.

PropertyValueSource
CAS Number 3672-47-7[3]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.19 g/mol [3]
Synonyms 4-Methoxybenzoylacetonitrile, 4-Anisoylacetonitrile

The presence of the methoxy group on the phenyl ring is expected to influence the electronic and steric properties of the molecule, potentially impacting its reactivity and biological activity. The interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl and nitrile groups creates a unique electronic landscape that is ripe for theoretical exploration.

Spectroscopic Characterization: A Theoretical and Experimental Synergy

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule.[4] For this compound, we anticipate characteristic absorption bands corresponding to:

  • C≡N (Nitrile) stretching: A sharp, medium-intensity band is expected in the range of 2260-2200 cm⁻¹.

  • C=O (Ketone) stretching: A strong absorption band is predicted to appear around 1700-1680 cm⁻¹. Conjugation with the aromatic ring may shift this band to a lower wavenumber.

  • C-O (Methoxy) stretching: Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are expected to produce strong bands in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

  • Aromatic C=C stretching: Several bands of varying intensity are anticipated in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[5] Based on the structure of this compound and data from similar compounds, the following chemical shifts can be predicted:

¹H NMR:

  • Aromatic protons: The protons on the 4-methoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-8.0 ppm). The protons ortho to the methoxy group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the carbonyl group.

  • Methylene protons (-CH₂-): The protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet in the range of δ 3.5-4.5 ppm.

  • Methoxy protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.8 ppm.

¹³C NMR:

  • Carbonyl carbon (C=O): The ketone carbonyl carbon is expected to resonate at a high chemical shift, likely in the range of δ 190-200 ppm.

  • Nitrile carbon (C≡N): The carbon of the nitrile group is predicted to appear around δ 115-120 ppm.

  • Aromatic carbons: The carbons of the 4-methoxyphenyl ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group will be the most deshielded.

  • Methylene carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

  • Methoxy carbon (-OCH₃): The carbon of the methoxy group will likely appear around δ 55 ppm.

Theoretical Studies: A Computational Approach to Understanding Reactivity and Bioactivity

Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of molecules, providing insights that can guide experimental design and drug discovery efforts. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure and reactivity of organic molecules.[6][7]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the geometry of this compound and to calculate a range of molecular properties, including vibrational frequencies, NMR chemical shifts, and electronic parameters. A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[6]

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a DFT calculation package (e.g., Gaussian, ORCA). Specify the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Opt Freq (Geometry Optimization followed by Frequency Calculation)

    • Solvation Model (Optional): To simulate a biological environment, a polarizable continuum model (PCM) can be used to account for solvent effects (e.g., water or DMSO).[7]

  • Calculation Execution: Submit the input file to the DFT software for calculation.

  • Result Analysis: Upon completion, analyze the output file to obtain:

    • Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

    • Calculated vibrational frequencies (to compare with experimental IR and Raman spectra).

    • Thermodynamic properties (enthalpy, Gibbs free energy).

    • NMR shielding tensors (to calculate theoretical chemical shifts).

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build_Molecule 1. Build 3D Structure (e.g., GaussView) Create_Input 2. Create Input File (Method: B3LYP, Basis: 6-311++G(d,p)) Build_Molecule->Create_Input Define Structure Run_DFT 3. Execute DFT Calculation (e.g., Gaussian) Create_Input->Run_DFT Submit Job Analyze_Output 4. Analyze Output File Run_DFT->Analyze_Output Generate Output Optimized_Geometry Optimized Geometry Analyze_Output->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Analyze_Output->Vibrational_Frequencies NMR_Shifts NMR Chemical Shifts Analyze_Output->NMR_Shifts

Caption: Workflow for DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical stability.[8][9][10][11] A smaller gap suggests higher reactivity.

These parameters can be calculated from the output of the DFT geometry optimization. The visualization of the HOMO and LUMO orbitals can reveal the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

  • Perform DFT Calculation: Follow the protocol for DFT geometry optimization as described above.

  • Extract Orbital Energies: From the DFT output file, locate the energies of the HOMO and LUMO.

  • Calculate Energy Gap: ΔE = E(LUMO) - E(HOMO).

  • Visualize Orbitals: Use a molecular visualization program (e.g., GaussView, Chemcraft) to generate and visualize the 3D isosurfaces of the HOMO and LUMO.

HOMO_LUMO_Analysis DFT_Output DFT Calculation Output Extract_Energies Extract HOMO & LUMO Energies DFT_Output->Extract_Energies Calculate_Gap Calculate HOMO-LUMO Gap (ΔE) Extract_Energies->Calculate_Gap Visualize_Orbitals Visualize HOMO & LUMO Orbitals Extract_Energies->Visualize_Orbitals Reactivity_Prediction Predict Chemical Reactivity Calculate_Gap->Reactivity_Prediction Visualize_Orbitals->Reactivity_Prediction

Caption: Workflow for HOMO-LUMO analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12][13][14][15][16] This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For this compound, molecular docking can be used to explore its potential binding interactions with various biological targets. The choice of target protein would depend on the therapeutic area of interest. For instance, given the prevalence of the benzoylacetonitrile scaffold in compounds with anticancer and antimicrobial activities, potential targets could include enzymes such as kinases or DNA gyrase.[17][18]

  • Prepare the Ligand:

    • Obtain the 3D structure of this compound (e.g., from a database like PubChem or by optimizing its geometry using DFT).

    • Prepare the ligand file for the docking software (e.g., convert to .pdbqt format for AutoDock Vina). This typically involves adding hydrogens and assigning partial charges.

  • Prepare the Receptor:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign charges.

  • Define the Binding Site:

    • Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or through literature analysis.

    • Define a grid box around the binding site to specify the search space for the docking simulation.

  • Run the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding site.

  • Analyze the Results:

    • Examine the predicted binding poses and their corresponding binding affinities (usually expressed as a docking score in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, Chimera).

Molecular_Docking_Workflow cluster_prep Preparation cluster_setup Setup cluster_docking Docking cluster_analysis Analysis Prep_Ligand 1. Prepare Ligand (3D Structure, Add Hydrogens) Run_Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Prep_Receptor 2. Prepare Receptor (from PDB, Remove Water) Define_Binding_Site 3. Define Binding Site (Grid Box) Prep_Receptor->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Results 5. Analyze Results (Binding Poses, Scores) Run_Docking->Analyze_Results Visualize_Interactions Visualize Interactions (e.g., PyMOL) Analyze_Results->Visualize_Interactions

Caption: Workflow for molecular docking studies.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. The benzoylacetonitrile core is a precursor to a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activities.[2] Furthermore, the 4-methoxyphenyl group is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic properties. Derivatives of similar structures have shown promise as antimicrobial and anticancer agents.[17][18] The theoretical studies outlined in this guide can serve as a powerful tool to rationally design and prioritize the synthesis of novel derivatives with enhanced biological activity.

Conclusion

This compound represents a molecule of considerable interest for theoretical and experimental investigation in the context of drug discovery. This technical guide has provided a comprehensive overview of its structural and electronic properties, along with detailed protocols for its theoretical study using DFT, HOMO-LUMO analysis, and molecular docking. By applying these computational methodologies, researchers can gain valuable insights into the reactivity, stability, and potential bioactivity of this compound and its derivatives, thereby accelerating the process of rational drug design and development. The integration of these theoretical approaches with experimental validation is a powerful strategy for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Methoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, stands as a cornerstone scaffold in modern synthetic chemistry. Its strategic combination of a ketone, a nitrile, and an electron-rich aromatic ring makes it a highly versatile precursor for a multitude of heterocyclic systems. The core of its reactivity lies in the active methylene group, flanked by two potent electron-withdrawing groups, which imparts significant acidity to the α-protons and facilitates carbanion formation. This guide provides a comprehensive exploration of the principal reaction mechanisms involving this compound, focusing on the causality behind experimental choices and providing validated protocols for practical application. We will delve into the intricacies of the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Core Reactivity and Physicochemical Profile

At the heart of this compound's synthetic utility is its unique electronic architecture. The molecule, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.19 g/mol , possesses a methylene bridge (-CH₂-) positioned between a carbonyl group and a nitrile group.[1] This arrangement is critical; both the keto and cyano moieties are strongly electron-withdrawing, leading to a significant increase in the acidity of the methylene protons.

This "active methylene group" is readily deprotonated even by mild bases to form a resonance-stabilized carbanion.[2] The negative charge is delocalized across the oxygen of the carbonyl and the nitrogen of the nitrile, enhancing its stability and nucleophilicity.[2] This carbanion is the key intermediate that initiates the majority of the compound's characteristic reactions. The 4-methoxyphenyl group further influences reactivity through its electron-donating mesomeric effect, which can stabilize adjacent carbocationic intermediates or influence the electronic nature of the entire system.

Caption: Structure of this compound.

Foundational Reaction Mechanisms

The inherent reactivity of the active methylene group makes this compound a prime substrate for several name reactions that are fundamental to the synthesis of complex organic molecules, particularly heterocycles.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] It is one of the most fundamental carbon-carbon bond-forming reactions.[5]

Causality and Mechanism: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine), to prevent the competing self-condensation of the aldehyde or ketone reactant.[4] The base abstracts a proton from the active methylene group of the β-ketonitrile to form the resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product, often a benzylidene derivative.[6]

Knoevenagel_Condensation Start This compound + Aldehyde/Ketone (R₂C=O) Carbanion Base abstracts proton → Resonance-stabilized carbanion Start->Carbanion Weak Base (e.g., Piperidine) Nucleophilic_Attack Carbanion attacks carbonyl carbon Carbanion->Nucleophilic_Attack Intermediate Alkoxide Intermediate formed Nucleophilic_Attack->Intermediate Protonation Protonation of alkoxide Intermediate->Protonation H⁺ source Dehydration Elimination of H₂O Protonation->Dehydration Product α,β-Unsaturated Product (Knoevenagel Adduct) Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

This reaction is pivotal as it often serves as the initial step in multi-component reactions like the Gewald synthesis.[7][8]

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component condensation that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][9] this compound can act as the active methylene component, reacting with another carbonyl compound, or it can serve as the ketone component itself.

Causality and Mechanism: The reaction proceeds in a one-pot fashion, though the mechanism is understood as a sequence of steps.[10]

  • Knoevenagel Condensation: The process initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) adds to the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is believed to involve the formation of a thiirane intermediate.[7]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, where the methylene group attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]

The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in anticancer and anti-inflammatory therapies.[10]

Gewald_Reaction Reactants β-Ketonitrile + Carbonyl Compound + Elemental Sulfur (S₈) Knoevenagel Step 1: Knoevenagel Condensation (Base-catalyzed) Reactants->Knoevenagel Base (e.g., Morpholine) Unsaturated_Intermediate α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Step 2: Michael Addition of Sulfur Unsaturated_Intermediate->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Step 3: Intramolecular Cyclization Sulfur_Adduct->Cyclization Tautomerization Step 4: Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Simplified mechanism of the Gewald Reaction.

Thorpe-Ziegler Reaction

The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[11] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful method for forming cyclic ketones from dinitriles.[12][13] While this compound itself does not undergo intramolecular cyclization, its active methylene group can participate in intermolecular Thorpe-type reactions.

Causality and Mechanism: The reaction is driven by a strong base (e.g., an alkoxide) which deprotonates the α-carbon of one nitrile molecule.[12]

  • Carbanion Formation: A strong base abstracts a proton from the active methylene group to generate the nitrile-stabilized carbanion.

  • Nucleophilic Addition: This carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second molecule.

  • Iminonitrile Formation: The resulting intermediate is an iminonitrile, which can tautomerize to the more stable β-enaminonitrile.[12]

  • Hydrolysis (for Ziegler variant): In the Thorpe-Ziegler cyclization, subsequent acidic hydrolysis of the cyclic enamine yields a cyclic α-cyano ketone, which can be further hydrolyzed and decarboxylated to a cyclic ketone.[14][15]

Experimental Protocols and Data

A trustworthy protocol is a self-validating system. The following methodologies are based on established procedures and include checkpoints for reaction monitoring and troubleshooting.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol details the synthesis of a polysubstituted 2-aminothiophene using this compound as the ketone component and malononitrile as the active methylene nitrile.[10]

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol (Solvent)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, malononitrile, and elemental sulfur.

  • Solvent Addition: Add 30 mL of ethanol to the flask.

  • Base Addition: Slowly add the morpholine to the stirring suspension. The choice of morpholine, a secondary amine, provides a balance of basicity and nucleophilicity suitable for catalyzing the initial condensation without promoting unwanted side reactions.

  • Reaction: Heat the reaction mixture to 50°C with vigorous stirring. The moderate temperature ensures sufficient energy for the reaction to proceed while minimizing the risk of thermal degradation.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. Use a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual solvent and soluble impurities. Dry the product under vacuum.

Troubleshooting:

  • Low Yield: If the reaction is slow or incomplete, ensure the sulfur is finely powdered for better reactivity. A slight increase in temperature or reaction time may be necessary.[9]

  • Byproduct Formation: If significant byproducts are observed on TLC, purification by column chromatography (silica gel, hexane:ethyl acetate gradient) may be required after the initial filtration.

Catalyst Selection and Performance

The choice of catalyst is paramount for optimizing reaction efficiency. While weak organic bases are common, other catalytic systems can be employed depending on the specific transformation.

Catalyst SystemReaction TypeTypical ConditionsYield (%)Expertise & Causality
Piperidine/Triethylamine Knoevenagel, GewaldEthanol or Methanol, 25-60°C70-95%Mild bases, ideal for preventing self-condensation of carbonyls. Volatile and easily removed.
Sodium Ethoxide (NaOEt) Thorpe, Claisen-typeAnhydrous THF or Ethanol, RT to Reflux50-85%Strong base required for deprotonating less acidic α-protons or driving Thorpe condensations. Requires anhydrous conditions.[16]
Lewis Acids (e.g., Mg(ClO₄)₂) Friedel-Crafts AcylationAnhydrous DCM, 0°C to RT60-90%Activates the carbonyl group, making it more electrophilic for acylation reactions with cyano-containing agents.[17]
L-Proline GewaldPEG-600, 100°C85-95%An organocatalyst that can promote the reaction under greener conditions, potentially through bifunctional activation.[18]

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Caption: General workflow for synthesis and validation.

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry.[19] As previously mentioned, the 2-aminothiophenes derived from the Gewald reaction are prominent as kinase inhibitors.[10] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. By serving as a readily available starting material for these high-value compounds, this compound plays a vital role in the drug discovery pipeline.[20]

Conclusion

This compound is a powerful and versatile building block in organic synthesis, primarily due to the high reactivity of its active methylene group. A thorough understanding of its participation in fundamental reactions such as the Knoevenagel condensation, Gewald synthesis, and Thorpe-Ziegler reaction is essential for chemists aiming to construct complex molecular architectures. By carefully selecting catalysts and reaction conditions based on mechanistic principles, researchers can efficiently generate a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a foundational resource for leveraging this valuable scaffold in advanced synthetic applications.

References

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Stability Profiling in Pharmaceutical Development

In the trajectory of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A comprehensive understanding of how a molecule behaves under various environmental stressors is not merely a regulatory formality but a fundamental necessity for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a detailed examination of the stability and degradation profile of 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a versatile chemical intermediate. As researchers, scientists, and drug development professionals, our objective extends beyond simple characterization; we aim to predict, identify, and quantify potential degradation products, thereby enabling the development of robust formulations and reliable analytical methods. This document is structured to provide not just protocols, but the scientific rationale that underpins them, empowering you to design and execute meaningful stability studies.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is paramount to predicting its potential degradation pathways.

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.19 g/mol

  • Key Functional Groups:

    • Aromatic Ketone: The carbonyl group conjugated with the phenyl ring is a potential site for photolytic reactions.

    • Nitrile: The cyano group is susceptible to hydrolysis under both acidic and basic conditions.

    • α-Carbon: The methylene group situated between the carbonyl and nitrile groups possesses acidic protons, potentially influencing reactivity.

    • Anisole Moiety: The methoxy group on the phenyl ring is an electron-donating group that can influence the reactivity of the aromatic ring and is a potential site for ether cleavage under stringent acidic conditions.

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Chemical Structure of this compound.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under forced stress conditions. The objective of a forced degradation study is to generate a degradation level of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without being excessive.[1]

Hydrolytic Degradation

Hydrolysis is a primary concern for this molecule due to the presence of the nitrile group.

  • Acidic Hydrolysis: Under acidic conditions, the nitrile group is susceptible to hydrolysis. The reaction likely proceeds through an amide intermediate to ultimately yield a carboxylic acid.[2][3] A potential, though less likely, degradation pathway under more forceful acidic conditions could involve the cleavage of the aryl ether bond of the methoxy group.[4][5]

    • Predicted Product 1: 3-(4-Methoxyphenyl)-3-oxopropanoic acid.

    • Predicted Product 2 (under harsh conditions): 3-(4-Hydroxyphenyl)-3-oxopropanenitrile.

  • Basic Hydrolysis: In the presence of a base, the nitrile group can be hydrolyzed to a carboxylate salt.[2][6] The reaction proceeds via an amide intermediate.

    • Predicted Product 3: Sodium 3-(4-methoxyphenyl)-3-oxopropanoate (if NaOH is used).

  • Neutral Hydrolysis: While slower than acid or base-catalyzed hydrolysis, degradation in neutral aqueous solutions, particularly at elevated temperatures, may still occur, likely leading to the corresponding carboxylic acid.

Oxidative Degradation

The molecule possesses sites that could be susceptible to oxidation, primarily the aromatic ring and the benzylic position. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[1]

  • Predicted Pathway: Oxidation of aromatic compounds can be complex. Potential reactions include hydroxylation of the aromatic ring or oxidation at the benzylic position. Given the electron-donating nature of the methoxy group, the aromatic ring is activated towards electrophilic attack.

Photolytic Degradation

Aromatic ketones are known to be photosensitive. The carbonyl group can absorb UV radiation, leading to the formation of excited states that can undergo various reactions.

  • Predicted Pathway: Photodegradation could lead to radical-mediated reactions, potentially resulting in complex mixtures of degradation products. The anisole moiety may also be susceptible to photodegradation.[7][8]

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • Predicted Pathway: In the solid state, thermal degradation may be limited, but in solution, it can accelerate hydrolysis and other reactions. The stability should be assessed at elevated temperatures in both solid and solution states.

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} } Caption: Predicted Degradation Pathways of this compound.

Experimental Design: Forced Degradation Studies

The following protocols are designed to be comprehensive, providing a sound basis for investigating the degradation profile of this compound. These studies are essential for the development and validation of a stability-indicating analytical method.[9][10]

General Considerations
  • Analyte Concentration: A concentration of 1 mg/mL is generally recommended for these studies.[11]

  • Control Samples: For each stress condition, a control sample (analyte in the same solvent system, kept at normal conditions) should be analyzed concurrently.

  • Blank Solutions: A blank solution (solvent system without the analyte) for each stress condition should also be prepared and analyzed to rule out interference from the matrix.

  • Extent of Degradation: The goal is to achieve 5-20% degradation of the active ingredient.[1] This may require adjusting the duration of stress, temperature, or reagent concentration.

Detailed Protocols
Stress ConditionProtocolJustification
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in 0.1 M HCl. 2. Reflux the solution at 60°C for 24 hours. 3. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). 4. Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.To assess susceptibility to acid-catalyzed hydrolysis of the nitrile group. Elevated temperature accelerates the reaction.[2]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. 2. Keep the solution at room temperature for 8 hours. 3. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.To evaluate the stability in alkaline conditions, which can hydrolyze the nitrile. This reaction is often faster than acid hydrolysis at room temperature.[2]
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). 2. Add an equal volume of 3% H₂O₂. 3. Keep the solution at room temperature for 24 hours, protected from light. 4. Withdraw samples at appropriate time points.To investigate the potential for oxidative degradation. 3% H₂O₂ is a standard reagent for this purpose.[1]
Thermal Degradation (Solid) 1. Place a known amount of the solid compound in a petri dish. 2. Expose to a temperature of 80°C in a calibrated oven for 48 hours. 3. Withdraw samples at various time points. 4. Prepare solutions of the stressed solid for analysis.To assess the intrinsic thermal stability of the compound in the solid state.
Thermal Degradation (Solution) 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). 2. Reflux the solution at 80°C for 48 hours, protected from light. 3. Withdraw samples at various time points. 4. Cool the samples to room temperature before analysis.To evaluate thermal stability in solution, which can reveal different degradation pathways compared to the solid state.
Photolytic Degradation 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent. 2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. Analyze the exposed and control samples.To determine the photostability of the compound, which is crucial for aromatic ketones.[12]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, excipients, or other potential impurities.[9][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 columns are versatile and provide good retention and separation for a wide range of moderately polar to nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended to ensure separation of the parent compound from potentially more polar or less polar degradation products. Formic acid helps to achieve good peak shape for acidic and basic analytes.
Gradient Start with a higher percentage of aqueous phase (A) and gradually increase the organic phase (B) over 15-20 minutes.A gradient is necessary to elute all components with good resolution in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by the UV absorbance maximum (λmax) of this compound.Analysis at the λmax provides the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Preparation Dissolve the sample in the mobile phase starting composition or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC system.

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} } Caption: Workflow for Analysis of Stressed Samples using a Stability-Indicating HPLC Method.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation products, as generated in the forced degradation studies. Peak purity analysis using a PDA detector is essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the stability and degradation profile of this compound. By understanding the inherent chemical liabilities of the molecule and applying systematic forced degradation studies, a robust, specific, and validated stability-indicating HPLC method can be developed. The data generated from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential drug product. The subsequent steps would involve the structural elucidation of the major degradation products using techniques such as LC-MS and NMR to confirm the predicted pathways and identify any unexpected degradation species.

References

A Comprehensive Technical Guide to the Thermochemical Characterization of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The Energetic Significance of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

This compound, a bifunctional molecule incorporating a methoxy-substituted benzoyl group and a nitrile moiety, presents a compelling case for thermochemical analysis. Its structural motifs are prevalent in medicinal chemistry and materials science, making an understanding of its energetic properties—such as enthalpy of formation, sublimation, and heat capacity—paramount for predicting its stability, reactivity, and phase behavior. This knowledge is critical for safe and efficient scale-up, formulation, and storage.

This guide will detail a two-pronged approach to elucidating the thermochemical profile of this compound:

  • Experimental Determination: Employing state-of-the-art calorimetric and effusive techniques.

  • Computational Prediction: Leveraging high-accuracy composite quantum chemical methods to corroborate and predict energetic properties.

Experimental Determination of Key Thermochemical Parameters

The experimental protocols outlined below are designed as a self-validating system. Each measurement provides a piece of the thermodynamic puzzle, and their combination allows for cross-verification of the results.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°(s)) in the solid state is a cornerstone thermochemical value. It is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1][2]

  • Why Bomb Calorimetry? This technique ensures complete combustion at constant volume, allowing for a precise measurement of the energy released.[3] The high-pressure oxygen environment guarantees the reaction goes to completion, which is essential for accurate enthalpy calculations.

  • Why a Standard? A certified standard like benzoic acid is used to calibrate the calorimeter, determining its heat capacity (Ccal). This calibration is critical for converting the measured temperature change into a precise energy value.[3]

  • Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) of known mass is prepared. The sample must be of high purity (>99.5%), as impurities will significantly affect the results.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard (e.g., benzoic acid).

  • Combustion: The sample pellet is placed in a crucible within the bomb, which is then sealed and pressurized with high-purity oxygen (approx. 30 atm). The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Analysis: The gross heat of combustion is calculated. Corrections are made for the ignition energy and the formation of nitric acid from the nitrogen in the sample and atmosphere. From this, the standard specific energy of combustion is determined.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's Law, from the balanced chemical equation for combustion and the known standard enthalpies of formation of the products (CO2(g), H2O(l), and N2(g)).

The combustion reaction is: C10H9NO2(s) + 11.25 O2(g) → 10 CO2(g) + 4.5 H2O(l) + 0.5 N2(g)

Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation (ΔgcrH°) is the energy required for a substance to transition from a solid to a gaseous state. It is a critical parameter for understanding vapor pressure and for converting solid-state thermochemical data to the gas phase, which is essential for computational comparisons. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of organic solids.[4][5][6]

  • Why Knudsen Effusion? This method is ideal for compounds with low volatility. It measures the rate of mass loss due to effusion through a small orifice into a vacuum, which is directly related to the vapor pressure.[4][7]

  • Why a Temperature Range? Measuring the vapor pressure at different temperatures allows for the determination of the enthalpy of sublimation via the Clausius-Clapeyron equation.[8][9]

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature. The rate of mass loss ( dm/dt ) from the cell is measured over time using an ultramicrobalance.[5]

  • Data Collection: This measurement is repeated at several temperatures over a range where measurable mass loss occurs without thermal decomposition.

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔgcrH°/R, where R is the ideal gas constant. This allows for the direct determination of the enthalpy of sublimation.[8]

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[10][11] It can be used to determine the heat capacity (Cp), melting point (Tfus), and enthalpy of fusion (ΔlcrH°).[12][13]

  • Why DSC? DSC provides a rapid and accurate measurement of thermal transitions.[11] The heat-cool-heat cycle is crucial for erasing the sample's thermal history, ensuring that the measured properties are intrinsic to the material.[14]

  • Why an Inert Atmosphere? Conducting the experiment under a nitrogen flow prevents oxidative degradation of the sample at elevated temperatures.[14]

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum pan.[14]

  • Thermal Program: The sample undergoes a heat/cool/heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Melting Point & Enthalpy of Fusion: The melting temperature is determined from the onset of the endothermic melting peak on the second heating scan. The area under this peak is integrated to calculate the enthalpy of fusion.[14]

    • Heat Capacity: The heat capacity is determined by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions.

Computational Prediction of Gas-Phase Enthalpy of Formation

Computational thermochemistry provides a powerful, independent method for determining thermochemical data. High-level composite methods like Gaussian-n (G3) theories are designed to yield chemical accuracy (±1 kcal/mol or ~4 kJ/mol).[15] The G3MP2 method is a cost-effective variant that has proven reliable for molecules of this size.[16][17][18]

  • Why G3MP2? This method systematically combines results from different levels of theory and basis sets to approximate a high-level calculation with significantly reduced computational cost.[17][18] It includes empirical corrections that are parameterized for a large set of well-known molecules, enhancing its predictive accuracy.[15]

  • Why Isodesmic Reactions? To circumvent the large errors associated with calculating the absolute enthalpy of atomization, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation leads to a significant cancellation of systematic errors in the quantum chemical calculations, yielding a much more accurate reaction enthalpy and, consequently, a more reliable enthalpy of formation for the target molecule.[19][20]

  • Conformational Search: Identify the lowest energy conformer of this compound through a systematic conformational search.

  • G3MP2 Calculation: Perform a G3MP2 composite calculation on the lowest energy conformer to obtain its total electronic energy.

  • Design of Isodesmic Reaction: Construct a balanced isodesmic reaction. A suitable reaction would be: this compound + Benzene → Acetophenone + Benzonitrile + Methane

  • Calculations for Reaction Components: Perform G3MP2 calculations for all other species in the isodesmic reaction.

  • Calculation of Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction (ΔrH°) from the computed G3MP2 energies.

  • Derivation of Enthalpy of Formation: The gas-phase enthalpy of formation of the target molecule is derived using the calculated ΔrH° and the known, reliable experimental gas-phase enthalpies of formation for the other molecules in the reaction.

Data Synthesis and Validation

The power of this dual experimental-computational approach lies in the ability to cross-validate the results.

Validation Checkpoint: ΔfH°(g, experimental) = ΔfH°(s, experimental) + ΔgcrH°(experimental)

The experimentally derived gas-phase enthalpy of formation should be in close agreement with the value predicted by the G3MP2 calculations. A strong correlation between these values provides a high degree of confidence in the overall thermochemical profile.

Data Summary and Visualization

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Experimentally Determined Thermochemical Properties

Parameter Symbol Method Value Units
Enthalpy of Combustion ΔcH° Bomb Calorimetry To be determined kJ/mol
Enthalpy of Formation (solid) ΔfH°(s) Bomb Calorimetry To be determined kJ/mol
Enthalpy of Sublimation ΔgcrH° Knudsen Effusion To be determined kJ/mol
Melting Temperature Tfus DSC To be determined °C or K
Enthalpy of Fusion ΔlcrH° DSC To be determined kJ/mol

| Heat Capacity (solid) | Cp(s) | DSC | To be determined | J/(mol·K) |

Table 2: Computationally Predicted Thermochemical Properties

Parameter Symbol Method Value Units

| Enthalpy of Formation (gas) | ΔfH°(g) | G3MP2 | To be determined | kJ/mol |

Table 3: Validated Gas-Phase Enthalpy of Formation

Parameter Symbol Source Value Units
Enthalpy of Formation (gas) ΔfH°(g) Experimental To be determined kJ/mol

| Enthalpy of Formation (gas) | ΔfH°(g) | Computational | To be determined | kJ/mol |

Visualizations

Caption: Experimental workflow for thermochemical characterization.

Computational_Workflow Input Molecular Structure ConfSearch Conformational Search Input->ConfSearch Isodesmic Design Isodesmic Reaction Input->Isodesmic G3MP2 G3MP2 Calculation ConfSearch->G3MP2 Lowest Energy Conformer DeltaH_rxn Calculate ΔrH° G3MP2->DeltaH_rxn Reaction_Calcs G3MP2 on All Reaction Species Isodesmic->Reaction_Calcs Reaction_Calcs->DeltaH_rxn Hf_gas_comp Computed ΔfH°(g) DeltaH_rxn->Hf_gas_comp Using Experimental ΔfH° of other species

Caption: Logic diagram for data validation.

Conclusion

The thermochemical characterization of this compound is a tractable challenge that can be comprehensively addressed through a synergistic application of experimental and computational chemistry. The protocols and logical framework presented in this guide provide a clear path to obtaining accurate and reliable data for its enthalpies of formation, phase transitions, and heat capacity. This information is invaluable for advancing the development of pharmaceuticals and materials where this molecule and its derivatives play a crucial role.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(4-Methoxyphenyl)-3-oxopropanenitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as p-methoxybenzoylacetonitrile, stands as a cornerstone reagent in synthetic organic chemistry. Its unique trifunctional molecular architecture—comprising a ketone, a nitrile, and an activated methylene group—renders it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic systems. These resulting scaffolds, including thiophenes, pyrazoles, and pyridines, are of profound interest in medicinal chemistry and materials science due to their wide-ranging biological activities and functional properties.[1][2][3] This document provides an in-depth guide to the strategic application of this building block, elucidating the underlying reaction mechanisms, offering field-proven experimental protocols, and presenting data to guide synthetic design.

Synthesis of 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component synthesis that provides efficient access to polysubstituted 2-aminothiophenes.[4][5][6] These thiophene derivatives are privileged scaffolds in drug discovery, notably serving as key intermediates for kinase inhibitors used in oncology and anti-inflammatory therapies.[7]

Mechanistic Rationale

The reaction proceeds through a cascade of well-defined steps. The process is initiated by a Knoevenagel condensation between the ketone moiety of this compound and a second active methylene compound (e.g., malononitrile).[4] This is followed by the addition of elemental sulfur to the resulting electron-deficient alkene. The sequence concludes with an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product.[4] The choice of a mild base, such as morpholine or triethylamine, is critical to facilitate the initial condensation without promoting unwanted side reactions.

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism reagent 3-(4-Methoxyphenyl) -3-oxopropanenitrile + R-CH2-CN intermediate1 Knoevenagel Adduct (α,β-unsaturated nitrile) reagent->intermediate1 Base (e.g., Morpholine) Knoevenagel Condensation intermediate2 Sulfur Adduct intermediate1->intermediate2 + S8 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Aminothiophene Product intermediate3->product Tautomerization Gewald_Workflow Fig. 2: Experimental Workflow for Gewald Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: 1. This compound (1.0 equiv) 2. Malononitrile (1.0 equiv) 3. Elemental Sulfur (1.1 equiv) 4. Ethanol (Solvent) B Add Base: Morpholine (2.0 equiv) A->B C Heat mixture to 40-50°C B->C D Monitor by TLC (2-24 h) C->D E Cool to room temperature D->E F Pour into ice-water E->F G Collect precipitate by filtration F->G H Wash with cold ethanol G->H I Recrystallize from suitable solvent H->I J Characterize Product (NMR, IR, MS) I->J Pyrazole_Mechanism Fig. 3: Pyrazole Synthesis Mechanism reagent 3-(4-Methoxyphenyl) -3-oxopropanenitrile + Hydrazine Hydrate intermediate1 Hydrazone Intermediate reagent->intermediate1 Nucleophilic Attack on C=O intermediate2 Cyclized Imine intermediate1->intermediate2 Intramolecular Attack on C≡N product 5-Aminopyrazole Product intermediate2->product Tautomerization (Aromatization) Pyrazole_Workflow Fig. 4: Experimental Workflow for Pyrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(4-Methoxyphenyl) -3-oxopropanenitrile (1.0 equiv) in Ethanol B Add Hydrazine Hydrate (1.1 equiv) A->B C Reflux the mixture (2-4 h) B->C D Monitor by TLC C->D E Cool to room temperature D->E F Reduce solvent volume in vacuo E->F G Pour residue into ice-water F->G H Collect solid by filtration G->H I Recrystallize from ethanol/water H->I J Characterize Product (NMR, IR, MS) I->J Pyridine_Mechanism Fig. 5: Pyridine Synthesis via Michael Addition reagent 3-(4-Methoxyphenyl) -3-oxopropanenitrile + Chalcone intermediate1 Michael Adduct reagent->intermediate1 Base Michael Addition intermediate2 Dihydropyridine Intermediate intermediate1->intermediate2 + NH4OAc Condensation/Cyclization product Substituted Pyridine Product intermediate2->product Oxidation (Aromatization) Pyridine_Workflow Fig. 6: Experimental Workflow for Pyridine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents in Acetic Acid: 1. This compound (1.0 equiv) 2. Benzaldehyde (1.0 equiv) 3. Malononitrile (1.0 equiv) B Add Ammonium Acetate (excess) A->B C Reflux the mixture (4-6 h) B->C D Monitor by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Neutralize with aq. NH3 F->G H Filter and wash the solid G->H I Recrystallize from ethanol H->I J Characterize Product (NMR, IR, MS) I->J

References

Protocol for the synthesis of derivatives from 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Derivatives from 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Authored by a Senior Application Scientist

Introduction: The Versatility of a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound, a β-ketonitrile, stands out as a highly versatile and valuable starting material. Its unique trifunctional nature—possessing an activated methylene group, a nitrile, and a ketone moiety—renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. These derivatives, particularly substituted thiophenes, pyrazoles, and pyridines, are core structures in numerous pharmacologically active agents, exhibiting properties ranging from anti-inflammatory to anticancer and antioxidant activities.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical principles for synthesizing key derivatives from this compound. We move beyond simple step-by-step instructions to elucidate the mechanistic rationale behind these transformations, empowering researchers to adapt and innovate.

Core Reactivity Principles

The synthetic utility of this compound is dictated by its three primary reactive sites. Understanding the interplay of these sites is crucial for predicting reaction outcomes and designing novel synthetic pathways.

  • The Active Methylene Group (-CH₂-) : Flanked by two electron-withdrawing groups (the ketone and the nitrile), the protons on this carbon are highly acidic. This facilitates deprotonation by even mild bases to form a stable carbanion (enolate). This nucleophilic center is the initiating point for cornerstone reactions like the Knoevenagel condensation and Michael additions.[4][5]

  • The Nitrile Group (-C≡N) : The nitrile can participate in cyclization reactions, often acting as an electrophilic site or being transformed into an amino group, which is a key step in the formation of many nitrogen-containing heterocycles.

  • The Ketone Group (C=O) : The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It is a critical participant in condensation and cyclization reactions, particularly in the formation of pyrazoles and pyridones.

Figure 1. Key reactive sites of this compound.

Key Synthetic Protocols

The following sections provide detailed, field-proven protocols for the synthesis of major classes of heterocyclic derivatives.

Protocol 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a robust and efficient one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[6][7] This reaction is a cornerstone of thiophene chemistry due to its operational simplicity and the pharmacological importance of the resulting products.[8]

Causality and Mechanism: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the active methylene of the β-ketonitrile and a carbonyl compound (an aldehyde or ketone).[5] The resulting α,β-unsaturated nitrile intermediate then undergoes a Michael addition of elemental sulfur. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6] The use of microwave irradiation can significantly reduce reaction times and improve yields.[9]

Gewald_Workflow arrow arrow start Reactant Mixture reagents This compound + Aldehyde/Ketone + Elemental Sulfur + Base (e.g., Morpholine) start->reagents solvent Solvent (Ethanol) reagents->solvent step1 Knoevenagel Condensation (Formation of Alkylidene Intermediate) solvent->step1 Heat / Reflux step2 Sulfur Addition & Cyclization step1->step2 step3 Work-up & Purification step2->step3 Precipitation in Water product 2-Aminothiophene Derivative step3->product Filtration & Recrystallization

Figure 2. General workflow for the Gewald aminothiophene synthesis.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq.), the desired aldehyde or ketone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.). The base is critical for facilitating the initial Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure 2-aminothiophene derivative.

Data Presentation: Representative Gewald Reaction Derivatives

Carbonyl ReactantBaseProduct Structure (Example)Typical YieldReference
CyclohexanoneMorpholine2-Amino-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile80-90%[9]
MalononitrileTriethylamine2,5-Diamino-4-(4-methoxyphenyl)thiophene-3-carbonitrile75-85%[10]
Ethyl CyanoacetateTriethylamineEthyl 2-amino-5-cyano-4-(4-methoxyphenyl)thiophene-3-carboxylate70-80%[10]
Protocol 2: Synthesis of 5-Aryl-pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are prevalent in pharmaceuticals, noted for their analgesic and anti-inflammatory activities.[11] The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketonitriles, with hydrazine is a classical and direct method for their synthesis.

Causality and Mechanism: The synthesis is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl of the this compound. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic pyrazole ring.

Pyrazole_Synthesis arrow arrow start Starting Materials reactants This compound + Hydrazine Hydrate start->reactants step1 Condensation & Cyclization reactants->step1 Glacial Acetic Acid Reflux product 3-Amino-5-(4-methoxyphenyl) -1H-pyrazole-4-carbonitrile step1->product

Figure 3. Reaction scheme for pyrazole synthesis.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and dry. Recrystallize from ethanol to afford the pure pyrazole derivative.[12]

Data Presentation: Characterization of a Pyrazole Derivative

Compound NameAppearanceYieldSpectroscopic Data (Example)Reference
3-Amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrileWhite to pale yellow solid~85%IR (cm⁻¹): 3400-3200 (NH₂), 2220 (CN). ¹H NMR (DMSO-d₆): δ 3.8 (s, 3H, OCH₃), 5.8 (s, 2H, NH₂), 6.9-7.7 (m, 4H, Ar-H), 12.1 (s, 1H, NH).[12][13]
Protocol 3: Synthesis of Substituted 2-Pyridone Derivatives

Substituted 2-pyridone and 4-pyridone scaffolds are present in numerous bioactive molecules.[14][15] A common route to these structures involves a multi-component reaction where the β-ketonitrile acts as a key C3 synthon.

Causality and Mechanism: This synthesis often involves a tandem reaction sequence. An initial Knoevenagel or Michael reaction can be followed by an intramolecular cyclization and subsequent dehydration or aromatization. For example, reacting this compound with an active methylene compound like malononitrile in the presence of a base can lead to highly functionalized pyridone derivatives.[16][17]

Detailed Step-by-Step Protocol (General Example):

  • Reactant Preparation: In a suitable solvent like ethanol or DMF, dissolve this compound (1.0 eq.) and a suitable reaction partner, such as ethyl cyanoacetate or malononitrile (1.0 eq.).

  • Catalyst Addition: Add a basic catalyst, such as piperidine or sodium ethoxide, portion-wise.

  • Reaction: The reaction can be run at room temperature or with heating, depending on the specific substrates. Monitor progress by TLC.

  • Work-up: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol).[16]

Characterization of Synthesized Derivatives

Validation of the synthesized structures is a critical step. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, confirming the presence of key functional groups and the overall molecular framework.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as N-H stretches for amines, C≡N stretch for nitriles, and C=O stretch for ketones or amides.[12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[18]

Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest to the pharmaceutical industry.

  • Anti-inflammatory and Analgesic Agents: Chalcone derivatives containing the 4-methoxyphenyl moiety have shown promising anti-inflammatory and analgesic activities.[2][19]

  • Anticancer Activity: Various heterocyclic derivatives, including those with a 4-methoxyphenyl group, have been investigated for their cytotoxic effects against cancer cell lines like human glioblastoma.[1][3]

  • Antioxidant Properties: The methoxyphenyl group can contribute to the antioxidant potential of molecules, making these derivatives interesting candidates for combating oxidative stress-related diseases.[3]

Conclusion

This compound is a demonstrably powerful and versatile precursor in synthetic organic chemistry. Its inherent reactivity allows for the straightforward and efficient construction of diverse and highly functionalized heterocyclic systems. The protocols outlined in this guide for synthesizing thiophenes, pyrazoles, and pyridones serve as a robust foundation for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of next-generation therapeutic agents.

References

The Versatility of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Precursor for Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile precursor molecules is a cornerstone of efficient and innovative research. 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, has emerged as a highly valuable and reactive starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a reactive ketone, an activated nitrile group, and a methoxyphenyl moiety, render it an ideal substrate for a variety of cyclization and condensation reactions. This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of biologically active molecules, including pyrazoles, pyridines, and pyrimidines, which have shown promise as anticancer, antimicrobial, and anticonvulsant agents.

This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step synthetic protocols, and an analysis of the biological activities of the resulting compounds. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.

I. Synthesis of Bioactive Pyrazole Derivatives

The pyrazole nucleus is a prominent scaffold in a multitude of pharmaceuticals due to its wide range of biological activities. The reaction of β-ketonitriles with hydrazines is a highly efficient and straightforward method for the synthesis of 5-aminopyrazoles.[1]

Mechanistic Insight: Pyrazole Formation

The synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole from this compound proceeds through a well-established reaction mechanism. The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, resulting in the formation of the stable 5-aminopyrazole ring system.[1][2]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization A This compound C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine Hydrate B->C D Hydrazone Intermediate E 5-Amino-3-(4-methoxyphenyl)pyrazole D->E Nucleophilic attack on nitrile G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde + Malononitrile B Arylidenemalononitrile A->B E Arylidenemalononitrile C Ketone + Ammonium Acetate D Enamine C->D F Adduct D->F E->F G Adduct H 2-Amino-3-cyanopyridine G->H Intramolecular cyclization G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A β-Ketonitrile + Aldehyde B Chalcone Intermediate A->B C Chalcone Intermediate E Adduct C->E D Thiourea D->E F Adduct G Pyrimidine-2-thione F->G Intramolecular cyclization

References

Versatile Synthetic Pathways Utilizing 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-methoxybenzoylacetonitrile, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature, possessing a reactive ketone, an activated methylene group, and a nitrile moiety, opens a gateway to a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and materials science sectors.

This comprehensive guide provides detailed application notes and robust protocols for key reactions involving this compound. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the causality behind experimental choices and furnish self-validating protocols grounded in established chemical principles.

Core Physicochemical Properties and Safety Considerations

Before embarking on synthetic transformations, a thorough understanding of the substrate's properties and handling requirements is essential.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂--INVALID-LINK--
Molecular Weight 175.19 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity >98.0% (GC)--INVALID-LINK--
CAS Number 3672-47-7--INVALID-LINK--

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled[1]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood[1].

The Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly functionalized 2-aminothiophenes[2][3]. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds[2]. The reaction of this compound with an active methylene nitrile and elemental sulfur provides a direct route to valuable 2-amino-4-(4-methoxyphenyl)thiophene derivatives.

Reaction Rationale and Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the ketone of this compound and the active methylene compound, catalyzed by a base. This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product[4][5]. The choice of base and solvent is critical for achieving high yields and purity. Mild bases such as triethylamine or morpholine are commonly employed to prevent unwanted side reactions[2].

Gewald_Mechanism Reactants This compound + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition + S₈ Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Caption: Generalized workflow of the Gewald Reaction.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

This protocol is adapted from established procedures for the Gewald reaction with substituted 3-oxopropanenitriles[2][6].

Materials:

  • This compound (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Triethylamine (2.0 equiv.)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.75 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

  • Add 30 mL of ethanol to the flask to dissolve the reactants.

  • To the stirred solution, add triethylamine (2.79 mL, 20 mmol) dropwise.

  • Heat the reaction mixture to a gentle reflux (approximately 50°C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at 30-minute intervals. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 10 mL), and dry it under vacuum.

  • If no precipitate forms, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or methanol to afford pure 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile.

  • Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

The Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product[7]. The activated methylene group in this compound can readily participate in this reaction with various aldehydes.

Reaction Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene group of this compound by a mild base, such as piperidine or an ammonium salt, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product[7].

Knoevenagel_Mechanism Reactants This compound + Aromatic Aldehyde Deprotonation Deprotonation Reactants->Deprotonation Base catalyst Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack + Aldehyde Adduct Aldol Adduct Nucleophilic_Attack->Adduct Dehydration Dehydration Adduct->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Key steps in the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of 2-(4-Methoxybenzoyl)-3-phenylacrylonitrile

This is a representative protocol adapted from general procedures for Knoevenagel condensation[8][9].

Materials:

  • This compound (1.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.75 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzoyl)-3-phenylacrylonitrile.

  • Characterize the product by spectroscopic methods.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Form Cyclic Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles[10]. This reaction is particularly useful for the synthesis of five- to eight-membered rings from dinitrile precursors[11]. While a direct self-condensation of this compound is not the primary application, it can be a precursor to a dinitrile that can then undergo Thorpe-Ziegler cyclization.

Reaction Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a cyclic imine anion. Subsequent acidic workup hydrolyzes the imine to a cyclic ketone[12][13].

Thorpe_Ziegler_Mechanism Dinitrile Dinitrile Precursor Deprotonation Deprotonation Dinitrile->Deprotonation Strong base Carbanion Carbanion Deprotonation->Carbanion Cyclization Intramolecular Cyclization Carbanion->Cyclization Cyclic_Imine Cyclic Imine Anion Cyclization->Cyclic_Imine Hydrolysis Acidic Hydrolysis Cyclic_Imine->Hydrolysis H₃O⁺ Product Cyclic Ketone Hydrolysis->Product

Caption: Mechanistic pathway of the Thorpe-Ziegler reaction.

Conceptual Protocol: Synthesis of a Substituted Cyclopentanone

This is a conceptual protocol outlining the steps to synthesize a cyclic ketone from a dinitrile derived from this compound.

Part A: Synthesis of the Dinitrile Precursor

  • Alkylation: React this compound with a suitable dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a base like sodium hydride to form the corresponding dinitrile. This step requires careful control of stoichiometry to favor dialkylation.

Part B: Thorpe-Ziegler Cyclization

  • Cyclization: Dissolve the purified dinitrile in an aprotic solvent like THF or toluene.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, at a controlled temperature (often 0°C to room temperature).

  • Stir the reaction mixture until the cyclization is complete, as monitored by TLC.

  • Hydrolysis: Quench the reaction with a dilute acid (e.g., HCl) and heat to hydrolyze the intermediate enaminonitrile to the desired cyclic ketone.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Synthesis of Pyridine and Pyrimidine Derivatives

The versatile reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals[14][15].

Synthesis of Substituted Pyridines

Substituted pyridines can be synthesized from the Knoevenagel condensation products of this compound. For instance, the reaction of a ylidenemalononitrile derivative with a suitable reagent can lead to the formation of a pyridine ring[16]. A general approach involves the reaction of the Knoevenagel adduct with an enamine or another active methylene compound in the presence of a catalyst.

Synthesis of Substituted Pyrimidines

Pyrimidines can be synthesized through the cyclocondensation of a three-carbon unit with an N-C-N fragment, such as urea, thiourea, or guanidine[15]. Derivatives of this compound can be modified to serve as the three-carbon component in these syntheses.

Analytical Monitoring of Reactions

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reactions described above[5].

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent before spotting on the TLC plate.

  • Eluent Selection: A solvent system that provides good separation between the starting material(s) and the product(s) should be chosen. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Visualization: Spots can be visualized under UV light (if the compounds are UV-active) or by using a staining agent (e.g., potassium permanganate or iodine).

  • Interpretation: The disappearance of the starting material spot(s) and the appearance of the product spot indicate the progress of the reaction.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of valuable organic compounds. The Gewald, Knoevenagel, and Thorpe-Ziegler reactions provide efficient routes to important heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable building block in their drug discovery and development endeavors.

References

Analytical Methods for the Quantification of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and professionals in drug development and quality control. It outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a thorough explanation of its principles, step-by-step experimental protocols, and performance characteristics to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as 4-Methoxybenzoylacetonitrile or 4-Anisoylacetonitrile, is a chemical compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol [1][2]. Its chemical structure, featuring a methoxyphenyl group, a ketone, and a nitrile functional group, makes it a valuable building block in organic synthesis and a potential intermediate in the manufacturing of active pharmaceutical ingredients (APIs).

The precise and accurate quantification of this compound is critical for various applications, including:

  • Reaction Monitoring: Tracking the progress of chemical reactions where it is a reactant, intermediate, or product.

  • Purity Assessment: Determining the purity of the synthesized compound and identifying any impurities.

  • Quality Control: Ensuring the quality and consistency of starting materials and final products in pharmaceutical manufacturing.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

This guide explores established analytical techniques that can be adapted and validated for the reliable quantification of this compound.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent upon several factors, including the sample matrix, required sensitivity, selectivity, and the availability of instrumentation. For this compound, three primary techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the method of choice for non-volatile and thermally stable compounds. Its versatility, high resolution, and sensitivity make it ideal for purity analysis and quantification in complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. GC provides excellent separation, while MS offers high sensitivity and structural information, aiding in peak identification and confirmation.

  • UV-Vis Spectrophotometry: This is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. It is a rapid and cost-effective method for determining the concentration of the pure substance in a solution.

The following sections provide detailed protocols for each of these analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. In this method, the sample is injected into a non-polar stationary phase (e.g., a C18 column), and a polar mobile phase is used for elution. Due to its chemical structure, this compound is amenable to separation by RP-HPLC, and its chromophoric groups allow for sensitive detection using a UV detector.

Experimental Protocol

This protocol is adapted from established methods for the analysis of similar aromatic ketones and nitriles.[3][4]

3.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • HPLC grade acetonitrile and water.

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

3.2.2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For method development, start with an isocratic mixture of Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of similar compounds, a wavelength between 225 nm and 280 nm should be evaluated for maximum absorbance.[3][6]

  • Injection Volume: 10-20 µL.

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

  • Quantify the amount of the analyte in the sample using the calibration curve.

Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC-UV method, based on data from similar analytical methods.

Validation ParameterExpected Performance Characteristic
Linearity (Correlation Coefficient, R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Preparation Calibration_Curve Calibration Curve (Standard Injections) Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration->Calibration_Curve Calibration_Curve->Sample_Injection Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification.

Experimental Protocol

This protocol is based on general procedures for the GC-MS analysis of organic compounds.[8]

4.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • High-purity helium as the carrier gas.

  • Reference standard of this compound.

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate).

4.2.2. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

4.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range.

4.2.4. Analysis Procedure

  • Inject a solvent blank to ensure the system is clean.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

  • Identify the analyte by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.

Performance Characteristics
Validation ParameterExpected Performance Characteristic
Linearity (Correlation Coefficient, R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection TIC_Chromatogram Total Ion Chromatogram MS_Detection->TIC_Chromatogram Mass_Spectrum Mass Spectrum Analysis MS_Detection->Mass_Spectrum Quantification Quantification TIC_Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS Analysis.

UV-Vis Spectrophotometry

Principle of the Method

UV-Vis spectrophotometry is based on the principle that many organic molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[9] The amount of light absorbed is proportional to the concentration of the absorbing species in the solution, as described by the Beer-Lambert law. The presence of the aromatic ring and carbonyl group in this compound makes it a strong candidate for this type of analysis.

Experimental Protocol

This protocol follows the general guidelines for UV-Vis spectrophotometric analysis.[10]

5.2.1. Instrumentation and Materials

  • UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Matched quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Reference standard of this compound.

5.2.2. Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution from 200 to 400 nm against a solvent blank.

  • Identify the wavelength(s) of maximum absorbance (λmax). For similar structures, this is expected to be in the UV region.[6][11]

5.2.3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution to concentrations that give absorbances between 0.1 and 1.0.

  • Sample Preparation: Dissolve the sample in the same solvent to an expected concentration that falls within the linear range of the calibration curve.

5.2.4. Analysis Procedure

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each working standard solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Performance Characteristics
Validation ParameterExpected Performance Characteristic
Linearity (Correlation Coefficient, R²)> 0.995
Limit of Detection (LOD)Dependent on molar absorptivity, typically in the range of 0.1-1 µg/mL
Limit of Quantification (LOQ)Dependent on molar absorptivity, typically in the range of 0.5-3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing Determine_Lambda_Max Determine λmax Calibration_Curve Generate Calibration Curve Determine_Lambda_Max->Calibration_Curve Standard_Prep Standard Preparation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Measure_Sample Measure Sample Absorbance Sample_Prep->Measure_Sample Calibration_Curve->Measure_Sample Quantification Quantification Measure_Sample->Quantification

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Method Validation and Quality Control

All analytical methods developed for the quantification of this compound must be validated to ensure they are suitable for their intended purpose. Method validation should be performed in accordance with the International Council on Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Regular system suitability tests and the use of quality control samples are essential to ensure the ongoing performance of the analytical method.

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-Methoxyphenyl)-3-oxopropanenitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Kinase Inhibitors

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and immunology. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases. The discovery of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized treatment paradigms.

This document provides a comprehensive guide to the high-throughput screening (HTS) of 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a novel small molecule with a chemical scaffold suggestive of potential kinase inhibitory activity. While the precise biological targets of this compound are still under investigation, its structural features, including the methoxyphenyl and oxopropanenitrile moieties, are present in various known bioactive molecules. This application note will therefore present a robust and adaptable HTS protocol for screening this compound and analogous compounds against a representative tyrosine kinase, herein referred to as "Kinase-Y," using a fluorescence-based assay format.

The methodologies detailed below are designed to be readily adaptable for screening against other kinases and are grounded in established principles of HTS assay development to ensure data quality and reproducibility.[1][2][3]

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) for Kinase Activity

To identify and characterize inhibitors of Kinase-Y, a Homogeneous Time-Resolved Fluorescence (HTRF) assay will be employed. This assay format is a highly sensitive and robust method for HTS, offering a high signal-to-background ratio and minimal interference from library compounds.[4]

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-Y. The reaction mixture contains the kinase, the biotinylated peptide substrate, and ATP. Upon phosphorylation, a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated XL665 fluorophore are added. If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same peptide brings the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal. The intensity of the HTRF signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the kinase activity. Inhibitors of Kinase-Y will disrupt this process, leading to a decrease in the HTRF signal.

Experimental Workflow and Protocols

Reagents and Materials
ReagentSupplierCatalog #Storage
This compoundTCIM3492Room Temp
Recombinant Human Kinase-YIn-house/VendorN/A-80°C
Biotinylated Peptide SubstrateVendorN/A-20°C
ATPSigma-AldrichA7699-20°C
HTRF Kinase BufferVendorN/A4°C
Anti-Phosphotyrosine Antibody (Eu-cryptate)VendorN/A4°C
Streptavidin-XL665VendorN/A4°C
DMSOSigma-AldrichD2650Room Temp
384-well low-volume platesGreiner Bio-One784076Room Temp

Workflow Diagram

Caption: High-throughput screening workflow for the identification of Kinase-Y inhibitors.

Step-by-Step Protocol

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., 10 mM to 10 nM). c. Using an automated liquid handler, dispense 50 nL of the compound dilutions into a 384-well low-volume assay plate. For control wells, dispense 50 nL of DMSO.

2. Assay Procedure: a. Prepare the Kinase-Y enzyme solution at a 2X final concentration in HTRF Kinase Buffer. b. Dispense 5 µL of the 2X Kinase-Y solution into each well of the assay plate containing the compound. c. Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. d. Prepare the substrate/ATP mixture at a 2X final concentration in HTRF Kinase Buffer. The final ATP concentration should be at the Km for Kinase-Y to ensure sensitivity to competitive inhibitors.[2] e. To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP mixture to each well. f. Incubate the reaction for 60 minutes at room temperature.

3. Detection: a. Prepare the HTRF detection reagent mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 at a 2X final concentration in HTRF detection buffer. b. Add 10 µL of the 2X HTRF detection reagent mixture to each well to stop the kinase reaction. c. Incubate the plate for 60 minutes at room temperature, protected from light.

4. Data Acquisition: a. Read the plate on an HTRF-compatible plate reader (e.g., PHERAstar FSX, Tecan Spark) with an excitation wavelength of 320 nm and simultaneous emission detection at 620 nm and 665 nm.

Data Analysis and Interpretation

1. HTRF Ratio Calculation: The raw data from the plate reader will be used to calculate the HTRF ratio for each well: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

2. Normalization and Percent Inhibition: The data should be normalized using positive and negative controls:

  • Negative Control (0% Inhibition): Wells containing DMSO instead of the test compound.

  • Positive Control (100% Inhibition): Wells containing a known potent inhibitor of Kinase-Y or wells without the enzyme.

The percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 x [1 - (HTRF Ratio_compound - HTRF Ratio_positive control) / (HTRF Ratio_negative control - HTRF Ratio_positive control)]

3. IC50 Determination: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

4. Z'-Factor Calculation: To assess the quality and robustness of the HTS assay, the Z'-factor should be calculated for each plate using the control wells: Z' = 1 - [ (3 x SD_negative control + 3 x SD_positive control) / |Mean_negative control - Mean_positive control| ] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Hypothetical Screening Data
CompoundConcentration (µM)% Inhibition
This compound10095.2
"3088.7
"1075.4
"352.1
"128.9
"0.310.5
"0.12.3
Staurosporine (Control Inhibitor)198.9

IC50 Curve for this compound

IC50_Curve Hypothetical IC50 Curve cluster_plot y_axis 100 % Inhibition 50 0 x_axis -2      -1      0      1      2 Log [Compound] (µM) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7

Caption: A representative dose-response curve for a hypothetical hit compound.

Conclusion and Future Directions

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of this compound and other small molecules as potential kinase inhibitors. The HTRF assay format offers high sensitivity and is amenable to automation, making it ideal for large-scale screening campaigns.

Following primary screening and hit identification, subsequent steps should include:

  • Hit Confirmation: Re-testing of primary hits to confirm their activity.

  • Dose-Response Analysis: Generation of full IC50 curves for confirmed hits.

  • Orthogonal Assays: Validation of hits using a different assay technology (e.g., absorbance-based or luminescence-based) to rule out assay-specific artifacts.[4][6]

  • Selectivity Profiling: Screening of confirmed hits against a panel of other kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Further biochemical and biophysical assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7][8]

By following these guidelines, researchers can effectively utilize this compound as a starting point for the discovery of novel and potent kinase inhibitors for therapeutic development.

References

Application Notes and Protocols: 3-(4-Methoxyphenyl)-3-oxopropanenitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Cyano-Keto Building Block

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-Methoxybenzoylacetonitrile, is a bifunctional organic molecule possessing both a ketone and a nitrile group. This unique structure makes it a highly valuable precursor in the synthesis of advanced materials. The methoxy-substituted phenyl ring acts as an electron-donating group, influencing the electronic properties of derivative materials, while the reactive methylene group, flanked by the carbonyl and nitrile functionalities, serves as a prime site for carbon-carbon bond formation.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on leveraging this compound's reactivity. We will delve into its critical role as a monomer precursor through the Knoevenagel condensation, outline protocols for subsequent polymerization, and explore the functional applications of the resulting materials in corrosion inhibition and organic electronics.

PropertyValueSource
CAS Number 54605-62-8[1]Santa Cruz Biotechnology[1]
Molecular Formula C₁₀H₉NO₂[1]Santa Cruz Biotechnology[1]
Molecular Weight 175.19 g/mol [1]Santa Cruz Biotechnology[1]
Synonym 4-Methoxybenzoylacetonitrile[2]Sigma-Aldrich[2]

Part 1: Synthesis of Functional Monomers via Knoevenagel Condensation

The most significant application of this compound in materials science is its use as an active methylene compound in the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis for forming C-C double bonds and is instrumental in producing α,β-unsaturated compounds that can serve as functional monomers.[3][4][5][6] The reaction involves the condensation of the active methylene group of our title compound with an aldehyde or ketone, catalyzed by a base.

The resulting product, a substituted 2-cyano-3-(4-methoxyphenyl)acrylonitrile derivative, is a highly functionalized monomer. The methoxyphenyl group provides electronic and solubility characteristics, the newly formed double bond offers a site for polymerization and extends conjugation, and the nitrile group imparts polarity and can be further modified.

Mechanism and Rationale

The Knoevenagel condensation proceeds via a three-step mechanism initiated by a base (e.g., piperidine, ammonium acetate). The base abstracts a proton from the α-carbon between the carbonyl and nitrile groups, forming a resonance-stabilized carbanion. This potent nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final α,β-unsaturated product. The choice of a weak base is crucial to prevent self-condensation of the aldehyde. Modern protocols often employ environmentally benign catalysts and solvent-free conditions to enhance the sustainability of the synthesis.[2][7]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration MOPN 3-(4-Methoxyphenyl)- 3-oxopropanenitrile Carbanion Resonance-Stabilized Carbanion MOPN->Carbanion + B: Base Base (B:) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + R-CHO Carbanion->Alkoxide Aldehyde Aromatic Aldehyde (R-CHO) Hydroxide Hydroxide Intermediate Alkoxide->Hydroxide + BH+ Alkoxide->Hydroxide Product α,β-Unsaturated Monomer Hydroxide->Product - H₂O

Caption: Knoevenagel condensation mechanism.
Protocol 1: Solvent-Free Knoevenagel Condensation

This protocol is adapted from green chemistry methodologies that emphasize minimal solvent usage and mild reaction conditions.[2][5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (catalyst)[2]

  • Mortar and pestle

  • Ethyl acetate and n-hexane (for recrystallization)

Procedure:

  • In a clean, dry mortar, combine this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of ammonium acetate (0.1 eq).

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in color and consistency as the solid product forms.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system.

  • Upon completion, the crude solid product is obtained directly.

  • Purify the product by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure α,β-unsaturated monomer.

Part 2: Synthesis of Functional Acrylonitrile Polymers

The monomers synthesized via the Knoevenagel condensation, being derivatives of acrylonitrile, can undergo polymerization to create functional polymers. The bulky substituents introduced via the condensation reaction can present steric hindrance, making polymerization challenging.[8] However, both radical and anionic polymerization methods can be adapted for these sterically demanding monomers. The resulting polymers, featuring a poly(acrylonitrile) backbone with pendant methoxyphenyl groups, are candidates for various material applications.

Protocol 2A: Free-Radical Polymerization

Free-radical polymerization is a versatile method suitable for a wide range of vinyl monomers.[9][10]

Materials:

  • Synthesized acrylonitrile monomer (from Part 1)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent

  • Methanol (for precipitation)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Dissolve the purified monomer in anhydrous THF in a Schlenk flask.

  • Add AIBN (1-2 mol% relative to the monomer).

  • Degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction.

  • Backfill the flask with nitrogen or argon and heat the reaction mixture to 60-70 °C with stirring.

  • Maintain the reaction for 12-24 hours. The progress can be monitored by observing the increase in viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Polymerization_Workflow cluster_prep Monomer Synthesis cluster_poly Polymerization cluster_app Material Application MOPN 3-(4-Methoxyphenyl)- 3-oxopropanenitrile Condensation Knoevenagel Condensation MOPN->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Monomer Purified Acrylonitrile Monomer Condensation->Monomer Polymerization Free-Radical or Anionic Polymerization Monomer->Polymerization Monomer->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Functional Polymer Precipitation->Polymer Coating Solution Casting/ Spin Coating Polymer->Coating Polymer->Coating Device Corrosion Inhibitor Film or Active Layer in Device Coating->Device

Caption: Workflow from monomer synthesis to material application.
Protocol 2B: Anionic Polymerization

Anionic polymerization can offer better control over molecular weight and dispersity, leading to well-defined polymer architectures.[1][11] This method is highly sensitive to impurities, requiring stringent anhydrous and oxygen-free conditions.

Materials:

  • Purified acrylonitrile monomer

  • sec-Butyllithium (s-BuLi) or other organolithium initiator

  • Anhydrous, freshly distilled THF

  • High-vacuum manifold and glassware

Procedure:

  • Rigorously dry all glassware in an oven and assemble hot under a stream of dry argon.

  • Distill THF from a sodium/benzophenone ketyl radical anion immediately prior to use into the reaction flask under high vacuum.

  • Dissolve the monomer in the anhydrous THF in the reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the s-BuLi initiator dropwise via syringe. The initiation is often marked by a color change.

  • Allow the polymerization to proceed at -78 °C for several hours.

  • Terminate the reaction by adding a proton source, such as degassed methanol.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect, wash, and dry the polymer as described in the free-radical polymerization protocol.

Part 3: Applications in Materials Science

Application I: Corrosion Inhibition

Organic compounds containing heteroatoms (N, O), aromatic rings, and π-electrons are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments.[9] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process. Derivatives of this compound are excellent candidates for this application. The methoxyphenyl group, nitrile functionality, and extended π-system from the Knoevenagel product all contribute to efficient adsorption on the metal surface.[12][13][14]

Protocol 3: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines a standard weight loss method to determine the inhibition efficiency of a synthesized compound.

Materials:

  • Carbon steel coupons of known dimensions and surface area

  • 1M Hydrochloric acid (HCl) solution (corrosive medium)

  • Synthesized inhibitor compound

  • Acetone, distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the carbon steel coupons with emery paper of decreasing grit size, then degrease with acetone, rinse with distilled water, and dry.

  • Weigh the coupons accurately (W₁).

  • Prepare a series of 1M HCl solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution with no inhibitor is also required.

  • Immerse one prepared coupon into each solution for a set period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, remove the coupons, rinse with distilled water, scrub gently to remove corrosion products, rinse again, dry, and reweigh (W₂).

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (%IE) = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Expected Results: The inhibition efficiency is expected to increase with higher concentrations of the inhibitor. Compounds containing methoxyphenyl and acrylonitrile moieties have demonstrated high efficiencies.

Inhibitor TypeConcentrationInhibition Efficiency (%)MediumReference
Nicotinonitrile Derivative21 µM86.0Acidic[12]
Triphenylmethane Dye (CV)150 ppm94.89CO₂-Saturated NaCl[15]
Imidazole Derivative10⁻³ M98.9Sulfuric Acid[16]
Quinoline Derivative10⁻³ M97.71.0 M HCl[16]
Application II: Organic Electronics

Polymers derived from acrylonitrile, such as polyacrylonitrile (PAN), and other conjugated polymers are key materials in organic electronics.[17] PAN itself has been investigated as a gate dielectric material in organic thin-film transistors (OTFTs).[8] Polymers synthesized from Knoevenagel condensation products, which possess a conjugated backbone and polar nitrile side groups, are promising candidates for active semiconductor layers. The methoxyphenyl group can enhance solubility and influence the energy levels (HOMO/LUMO) of the material, which is critical for charge injection and transport.

Conceptual Application: Organic Field-Effect Transistor (OFET)

The functional polymer synthesized in Part 2 can be conceptually integrated into an OFET device. The polymer's π-conjugated system is expected to facilitate charge transport, while the polar nitrile groups could influence the dielectric interface and device stability.

OFET_Device Substrate Si/SiO₂ Substrate Semiconductor Active Layer (Functional Acrylonitrile Polymer) Source Source (Au) Drain Drain (Au) Gate Gate Electrode (n++ Si) Dielectric Dielectric (SiO₂)

Caption: Bottom-gate, top-contact OFET structure.

Protocol 4: OFET Fabrication (Conceptual Workflow)

  • Substrate Preparation: Begin with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (gate dielectric). Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Active Layer Deposition: Dissolve the synthesized functional polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the polymer solution onto the SiO₂/Si substrate to form a thin film.

  • Annealing: Anneal the film at an elevated temperature (e.g., 80-120 °C) under a nitrogen atmosphere to remove residual solvent and improve molecular ordering, which is crucial for efficient charge transport.

  • Electrode Deposition: Using a shadow mask, thermally evaporate source and drain electrodes (e.g., Gold) onto the polymer film to complete the bottom-gate, top-contact device structure.

  • Characterization: Analyze the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station to determine key metrics like charge carrier mobility, on/off ratio, and threshold voltage.

References

Catalytic transformations of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Transformations of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

This compound is a highly versatile bifunctional molecule, strategically valuable in synthetic organic and medicinal chemistry. Its structure, featuring a β-ketonitrile moiety, possesses multiple reactive centers: an acidic α-methylene group, an electrophilic ketone carbonyl, and a nitrile group. This unique combination allows it to serve as a linchpin synthon for the construction of a diverse array of complex heterocyclic systems, which form the core of numerous pharmacologically active compounds.

The reactivity of this substrate is predicated on the strategic activation of these functional groups. The methylene protons are readily abstracted by base, generating a nucleophilic carbanion ideal for condensation reactions. The carbonyl group is a classic electrophilic site for reactions with nucleophiles like hydrazines, while the nitrile group can participate in cyclization and condensation cascades. This guide provides detailed application notes and validated protocols for several high-impact catalytic transformations of this compound, offering researchers a practical framework for leveraging its synthetic potential.

G Ketonitrile 3-(4-Methoxyphenyl) -3-oxopropanenitrile Step1 Knoevenagel Condensation Ketonitrile->Step1 Malononitrile Malononitrile (Active Methylene Cmpd) Malononitrile->Step1 Sulfur Elemental Sulfur (S₈) Step2 Sulfur Addition Sulfur->Step2 Base Base (e.g., Et₃N) Base->Step1 Base->Step2 Step1->Step2 Unsaturated Intermediate Step3 Cyclization & Tautomerization Step2->Step3 Thiolate Intermediate Product 2-Amino-4-(4-methoxyphenyl)-5-benzoyl thiophene-3-carbonitrile Step3->Product

The Nitrile Group in 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of the nitrile group in 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a prominent member of the β-ketonitrile family. This class of compounds serves as a cornerstone in modern organic and medicinal chemistry due to the dual reactivity of the keto and nitrile functionalities, alongside the activated methylene group.[1][2] We will delve into the causality behind experimental choices for several key transformations, providing detailed, field-proven protocols for the synthesis of high-value heterocyclic scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of β-Ketonitriles

β-Ketonitriles, such as this compound, are multifunctional intermediates that have garnered significant attention in organic synthesis.[1] Their value lies in the strategic placement of a ketone and a nitrile group separated by a methylene unit. This arrangement confers a unique reactivity profile:

  • Activated Methylene Group: The protons on the carbon flanked by the carbonyl and nitrile groups are acidic, readily forming a stabilized carbanion. This nucleophilic center is pivotal for carbon-carbon bond formation.

  • Electrophilic Centers: Both the carbonyl carbon and the nitrile carbon are susceptible to nucleophilic attack.

  • Versatile Nitrile Functionality: The nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions, serving as a gateway to a diverse array of functional groups and heterocyclic systems.[3][4]

The presence of the 4-methoxyphenyl group in the target molecule can influence the electronic properties and solubility of the compound and its derivatives, potentially impacting biological activity and pharmacokinetic properties. This guide will focus on harnessing the synthetic potential of the nitrile group in this specific scaffold.

Synthesis of Pyrimidine Derivatives: Building Blocks for Bioactive Molecules

Pyrimidine scaffolds are ubiquitous in biologically active compounds, including antifungal and anticancer agents.[1][5][6] The reaction of β-ketonitriles with amidines or guanidine is a classical and efficient method for constructing the pyrimidine ring.

Causality of Experimental Design:

The condensation reaction hinges on the nucleophilic attack of the amidine/guanidine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization involving the nitrile group. The choice of a basic catalyst, such as sodium ethoxide, is crucial to deprotonate the amidine hydrochloride, generating the free base which is the active nucleophile. The use of a high-boiling point solvent like ethanol allows for the reaction to be conducted at reflux, ensuring sufficient energy to overcome the activation barrier for both the initial condensation and the subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_0 Pyrimidine Synthesis start This compound + Guanidine HCl base Base (e.g., NaOEt) in Ethanol start->base Reaction Setup intermediate Intermediate Adduct base->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2,4-Diamino-6-(4-methoxyphenyl)pyrimidine dehydration->product Aromatization

Caption: Workflow for pyrimidine synthesis.

Protocol 1: Synthesis of 2,4-Diamino-6-(4-methoxyphenyl)pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (30 mL).

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature to generate the free guanidine base.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-diamino-6-(4-methoxyphenyl)pyrimidine.

Expected Yield: 75-85%

Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[7][8] These thiophene derivatives are important scaffolds in medicinal chemistry, with applications as kinase inhibitors and antimicrobial agents.[4]

Causality of Experimental Design:

The Gewald reaction commences with a Knoevenagel condensation between the β-ketonitrile and another active methylene compound (e.g., malononitrile) catalyzed by a base.[7][9] The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur. The subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. A mild base like morpholine or triethylamine is typically used to catalyze the initial condensation without promoting unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

G cluster_1 Gewald Reaction reactants This compound + Malononitrile + Sulfur base_solvent Base (e.g., Morpholine) in Ethanol reactants->base_solvent Reaction Setup knoevenagel Knoevenagel Condensation base_solvent->knoevenagel michael Michael Addition of Sulfur knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product 2-Amino-5-cyano-4-(4-methoxyphenyl)thiophene-3-carbonitrile cyclization->product Tautomerization G cluster_2 4H-Pyran Synthesis reactants Aromatic Aldehyde + Malononitrile + this compound catalyst Base Catalyst (e.g., Piperidine) reactants->catalyst Reaction Setup knoevenagel Knoevenagel Condensation catalyst->knoevenagel michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product Substituted 4H-Pyran cyclization->product Tautomerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important chemical intermediate.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Claisen-type condensation reaction. The typical route involves the reaction of a 4-methoxy-substituted aromatic ketone or ester with a nitrile, such as acetonitrile or ethyl cyanoacetate, in the presence of a strong base.[1][2][3]

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Base Selection or Concentration: The choice and amount of base are critical.[4]

    • Insight: The reaction is a Claisen condensation, which requires a strong base to deprotonate the α-carbon of the nitrile, forming a nucleophilic enolate.[2][5][6] The pKa of the α-proton in acetonitrile is approximately 25, necessitating a very strong base for efficient deprotonation.

    • Troubleshooting Steps:

      • Evaluate Your Base: If you are using a weaker base like sodium ethoxide (NaOEt), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂), which can often increase the yield.[1][2]

      • Stoichiometry is Key: This reaction requires a stoichiometric amount of base, not a catalytic amount. The final product, a β-ketonitrile, has a highly acidic α-hydrogen that will be deprotonated by the base. This final deprotonation step is the thermodynamic driving force for the reaction.[5][6] Ensure you are using at least one full equivalent of base.

      • Base Quality: Ensure your base is not old or degraded. Sodium hydride, for instance, can react with atmospheric moisture and lose its activity.

  • Inefficient Enolate Formation: Even with a strong base, enolate formation can be incomplete.

    • Insight: The formation of the enolate is an equilibrium process. Factors like solvent and temperature can significantly influence this equilibrium.

    • Troubleshooting Steps:

      • Pre-formation of the Enolate: Consider pre-stirring the nitrile with the base before adding the 4-methoxy-substituted electrophile. This can help ensure complete enolate formation before the condensation step.[7]

      • Solvent Choice: Use an appropriate anhydrous aprotic solvent. Tetrahydrofuran (THF) or diethyl ether are common choices that can effectively solvate the cation of the base without interfering with the reaction.

  • Side Reactions: Several side reactions can compete with the desired condensation, reducing the yield.

    • Insight: The strong basic conditions and reactive intermediates can lead to unwanted chemical transformations.

    • Troubleshooting Steps:

      • Hydrolysis of the Nitrile: If there is any water present in the reaction, the nitrile group can be hydrolyzed to a carboxylic acid, especially under basic conditions and elevated temperatures.[8][9][10][11][12] Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

      • Self-Condensation of the Electrophile: If the 4-methoxy-substituted starting material (e.g., 4-methoxyacetophenone) has enolizable protons, it can undergo self-condensation.[4] While 4-methoxyacetophenone is less prone to this than some other ketones, it is still a possibility. Using a non-enolizable ester like ethyl 4-methoxybenzoate as the starting material can circumvent this issue.

      • Decarboxylation: If the reaction is worked up under acidic conditions at elevated temperatures, the β-keto group can facilitate the decarboxylation of the nitrile if it has been hydrolyzed to a carboxylic acid.[13][14][15][16]

Troubleshooting Workflow for Low Yields:

ClaisenCondensation cluster_0 Mechanism of this compound Synthesis Step 1: Enolate Formation 1. Base removes α-proton from nitrile forming a nucleophilic enolate. Step 2: Nucleophilic Attack 2. Enolate attacks the carbonyl carbon of the 4-methoxy-substituted ester. Step 1: Enolate Formation->Step 2: Nucleophilic Attack Step 3: Elimination 3. Tetrahedral intermediate collapses, eliminating an alkoxide. Step 2: Nucleophilic Attack->Step 3: Elimination Step 4: Deprotonation 4. Base deprotonates the acidic α-proton of the β-ketonitrile product (Driving Force). Step 3: Elimination->Step 4: Deprotonation Step 5: Acidic Workup 5. Protonation of the final enolate yields the neutral product. Step 4: Deprotonation->Step 5: Acidic Workup

References

Technical Support Center: Purification of Crude 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.

Understanding the Molecule and Potential Impurities

This compound is a versatile building block in organic synthesis. Its structure, featuring a ketone, a nitrile, and an aromatic ring, makes it susceptible to specific side reactions and impurities during its synthesis. A clear understanding of these potential contaminants is the first step toward effective purification.

Common Synthesis Routes & Associated Impurities:

The synthesis of this compound often involves the acylation of a nitrile or a related condensation reaction. Depending on the specific pathway, you may encounter the following impurities:

  • Unreacted Starting Materials: Such as 4-methoxyacetophenone or derivatives of acetonitrile.

  • By-products of Self-Condensation: The reactive nature of the starting materials can lead to self-condensation products.

  • Hydrolysis Products: The presence of water during synthesis or work-up can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.[1][2]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.[3]

  • Degradation Products: The compound may degrade under harsh reaction or purification conditions.[3][4]

Identifying the likely impurities based on your synthetic route is crucial for selecting the most appropriate purification strategy.[3]

Purification Strategy Workflow

A systematic approach to purification will save time and resources while yielding a product of the desired purity. The following diagram illustrates a typical workflow.

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that arise during the purification process in a practical, question-and-answer format.

Recrystallization

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is high.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.

    • Solvent System Modification: Your current solvent may be too good at dissolving the compound. Consider a mixed solvent system.[5] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point).[5] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6]

    • Lower the Temperature: Cool the solution in an ice bath or even a freezer, but be mindful that this may also cause impurities to precipitate.

Q2: I have a poor recovery after recrystallization. How can I improve the yield?

A2: Low recovery can result from several factors.

  • Causality and Solutions:

    • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point.[5][7] If too much solvent is used, a significant amount of your product will remain in the mother liquor upon cooling. To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize again.[6]

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6]

    • Washing with warm solvent: Always wash the collected crystals with a minimal amount of cold solvent to remove any adhering impurities without dissolving the product.[6][7]

Solvent SystemSuitability for RecrystallizationNotes
Ethanol/WaterGoodThis compound is typically soluble in hot ethanol and less soluble in water. A mixed system often provides good crystal formation.
IsopropanolFair to GoodCan be used as a single solvent. Solubility should be tested.
ToluenePossibleUse with caution; may require a co-solvent.

Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[6][8]

  • Dry the crystals thoroughly.

Column Chromatography

Q3: How do I choose the right solvent system (mobile phase) for column chromatography?

A3: The ideal solvent system should provide good separation between your product and impurities. This is best determined by preliminary Thin Layer Chromatography (TLC).[9][10]

  • Step-by-Step Guide:

    • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11]

    • Target Rf Value: Aim for an Rf value of approximately 0.25-0.35 for this compound.[11] This ensures that the compound will travel down the column at a reasonable rate, allowing for good separation from both more and less polar impurities.[10]

    • Adjusting Polarity:

      • If the Rf is too low (spot stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]

      • If the Rf is too high (spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[12]

Q4: My compound is streaking on the TLC plate and the column. What is causing this?

A4: Streaking, or tailing, can be caused by several factors.

  • Troubleshooting Flowchart:

TailingTroubleshooting start Streaking/Tailing Observed q1 Is the sample overloaded? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Dilute the sample for TLC. Use a higher silica to sample ratio for the column (e.g., 50:1). a1_yes->s1 q2 Is the crude material highly acidic or basic? a1_no->q2 end Resolution Improved s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Add a small amount (0.5-1%) of a modifier to the mobile phase. - Acetic acid for acidic compounds. - Triethylamine for basic compounds. a2_yes->s2 q3 Is the compound sparingly soluble in the mobile phase? a2_no->q3 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Choose a different mobile phase in which the compound is more soluble. a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting guide for tailing in chromatography.

Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the least polar mobile phase determined by TLC.[9][13][14]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11][15]

  • Elute the Column: Begin eluting with the determined mobile phase, collecting fractions.[15]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction

Q5: When should I consider using an acid-base extraction?

A5: Acid-base extraction is a powerful technique for removing acidic or basic impurities from a neutral compound like this compound.[16]

  • Scenario: If your synthesis may have resulted in the formation of a carboxylic acid impurity (e.g., 4-methoxyphenylglyoxylic acid from hydrolysis), an acid-base extraction is highly effective.

  • Principle: By washing an organic solution of your crude product with a basic aqueous solution (e.g., sodium bicarbonate), the acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, leaving your neutral product in the organic layer.[16][17]

Protocol: Basic Wash for Acidic Impurity Removal

  • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and evaporate the solvent to yield the purified product.

Purity Assessment

Q6: How can I be confident that my product is pure?

A6: A combination of analytical techniques should be used to confirm the purity of your final product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectrum of the pure compound should be clean, with integrations corresponding to the expected number of protons.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

By applying these principles and troubleshooting strategies, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis of this compound, which is typically achieved via a Claisen-type condensation reaction.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic example of a crossed Claisen condensation.[1][2] The reaction involves the condensation of an ester, typically methyl or ethyl 4-methoxybenzoate, with acetonitrile. The process is facilitated by a strong base, which deprotonates acetonitrile to form a nucleophilic enolate anion. This anion then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile.[1][2][3] A stoichiometric amount of base is crucial because the final deprotonation of the product drives the reaction equilibrium towards completion.[1][3]

Q2: How do I select the appropriate base for this condensation?

A2: The choice of base is critical for success.[4] Strong, non-nucleophilic bases are generally required to deprotonate acetonitrile effectively.[5][6] Common choices include:

  • Sodium Hydride (NaH): A powerful and frequently used base that requires anhydrous conditions.[4]

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic choices, especially when the corresponding ethyl or methyl ester is used as a starting material. This matching of the alkoxide base to the ester's alkoxy group cleverly avoids transesterification side reactions.[5][6]

  • n-Butyllithium (n-BuLi): A very strong base that allows for reactions at low temperatures (e.g., -78 °C), which can enhance selectivity and minimize side reactions. However, it is pyrophoric and demands careful handling under strictly anhydrous and inert conditions.[4]

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Base: A full equivalent of a strong base is necessary to deprotonate the product and drive the reaction forward.[3] Using catalytic amounts will result in poor yields.

  • Moisture: Strong bases like NaH and n-BuLi are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and all solvents are anhydrous.[4]

  • Base Inactivity: The base may have degraded due to improper storage. It is advisable to use a fresh batch of base or titrate it (in the case of n-BuLi) to determine its exact molarity.[4]

  • Low Temperature: While some reactions benefit from low temperatures to control side reactions, excessively low temperatures can also significantly slow down the desired reaction rate.[7]

Q4: I'm observing multiple spots on my TLC analysis. What are the potential side products?

A4: The formation of multiple products often points to competing side reactions:

  • Self-condensation of the Ester: The starting ester can undergo self-condensation, especially if it has enolizable α-hydrogens. However, with 4-methoxybenzoate esters, this is not a primary concern.

  • Dialkylation of Acetonitrile: The product itself has an acidic methylene group and can be deprotonated again, leading to further reactions.

  • Cannizzaro Reaction: If an aldehyde impurity is present and strong base is used, a disproportionation reaction can occur.[8]

  • Transesterification: If the alkoxide base does not match the ester (e.g., using sodium ethoxide with methyl 4-methoxybenzoate), a mixture of ester starting materials can form, leading to a more complex product mixture.[6]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems in a question-and-answer format.

Issue 1: The reaction mixture has turned dark brown or black.

  • Possible Cause: This often indicates decomposition of the starting materials or the product. It can be caused by excessively high reaction temperatures or localized "hot spots" from a highly exothermic reaction with a reactive base.[4][9]

  • Troubleshooting Steps:

    • Lower the Temperature: If heating, reduce the temperature and extend the reaction time. For highly reactive bases like n-BuLi, maintain a very low temperature (e.g., -78 °C) during addition.[4]

    • Control Reagent Addition: Add the base or other reactive components dropwise and slowly to manage any exothermic processes and prevent overheating.[9]

    • Check for Impurities: Ensure starting materials are pure, as impurities can sometimes catalyze decomposition pathways.

Issue 2: The isolated product is an oil instead of a solid, complicating purification.

  • Possible Cause: The presence of residual solvent or impurities can act as a eutectic contaminant, preventing the product from crystallizing.[4]

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum line to thoroughly remove all traces of solvent from the crude product.

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Scratching the inside of the flask with a glass rod can help initiate crystal formation.[4]

    • Purification: If trituration is unsuccessful, purify the oil using column chromatography on silica gel to separate the desired product from impurities.[10][11]

Issue 3: The reaction yield is consistently low.

  • Possible Cause: Low yields can stem from incomplete reactions, product loss during work-up, or competing side reactions.[12][13]

  • Troubleshooting Steps:

    • Review Reaction Conditions:

      • Base Stoichiometry: Ensure at least one full equivalent of active base is used.[3]

      • Anhydrous Conditions: Re-verify that all solvents and reagents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]

    • Optimize Work-up Procedure: The product is a β-ketonitrile, which can be sensitive to harsh pH conditions. Ensure the quenching step (e.g., with dilute acid or ammonium chloride) is performed carefully, preferably at a low temperature, to neutralize the base without causing product degradation.[10]

    • Minimize Side Reactions: Consider running the reaction at a lower temperature, which can improve selectivity for the desired condensation over side reactions.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing low product yield.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Base Stoichiometry) Start->ReviewConditions AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) Start->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction ProductDecomposition Product Decomposition? AnalyzeCrude->ProductDecomposition OptimizeTemp Optimize Temperature (Lower to reduce side reactions) SideProducts->OptimizeTemp Yes Purify Purify via Chromatography or Recrystallization SideProducts->Purify No, proceed IncompleteReaction->SideProducts No OptimizeBase Optimize Base (Check activity, stoichiometry) IncompleteReaction->OptimizeBase Yes OptimizeTime Optimize Reaction Time IncompleteReaction->OptimizeTime Yes ProductDecomposition->IncompleteReaction No RefineWorkup Refine Work-up (Milder quench, efficient extraction) ProductDecomposition->RefineWorkup Yes Success Improved Yield OptimizeTemp->Success OptimizeBase->Success OptimizeTime->Success RefineWorkup->Success Purify->Success

Caption: A logical workflow for troubleshooting low product yield.

Part 3: Experimental Protocols & Data

Optimized Protocol: Synthesis using Sodium Hydride

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile

  • Methyl 4-methoxybenzoate

  • Anhydrous Hexanes

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add NaH (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • NaH Wash: Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Solvent Addition: Add anhydrous THF to the washed NaH to create a suspension.

  • Reagent Addition:

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous acetonitrile (1.1 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Add methyl 4-methoxybenzoate (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C in THF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes expected outcomes based on variations in key reaction parameters. This data is synthesized from established principles of Claisen condensations.

ParameterCondition ACondition BExpected Outcome & Rationale
Base NaH (1.2 eq)NaOEt (1.2 eq)Both are effective. NaH is stronger and may give slightly higher yields but requires more stringent anhydrous technique. NaOEt is a classic choice with ethyl 4-methoxybenzoate to prevent transesterification.[4][5]
Temperature Reflux (66 °C in THF)Room TemperatureRefluxing generally ensures faster reaction rates and drives the reaction to completion. Room temperature may require significantly longer reaction times but can reduce the formation of thermal decomposition byproducts.[9][14]
Solvent THFEthanolTHF is generally preferred with NaH as it is aprotic. Using a protic solvent like ethanol with NaH would consume the base. Ethanol is suitable when using NaOEt as the base.[14]
Stoichiometry 1.2 eq Base0.5 eq BaseA stoichiometric amount of base is required to deprotonate the product and drive the equilibrium, ensuring a high yield.[1][3] A sub-stoichiometric amount will result in a significantly lower yield.
Reaction Mechanism Diagram

This diagram outlines the key steps in the base-mediated condensation.

ClaisenMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Acetonitrile Acetonitrile (H₃C-CN) Enolate Acetonitrile Enolate ([H₂C-CN]⁻) Acetonitrile->Enolate Deprotonation Base Base (B⁻) Enolate_ref Ester Methyl 4-Methoxybenzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Tetrahedral_ref Enolate_ref->Ester Attack Product 3-(4-Methoxyphenyl) -3-oxopropanenitrile Product_ref Alkoxide Methoxide (MeO⁻) Alkoxide_ref Tetrahedral_ref->Product Elimination of MeO⁻ FinalEnolate Resonance-Stabilized Product Enolate Product_ref->FinalEnolate Deprotonation

References

Preventing degradation of 3-(4-Methoxyphenyl)-3-oxopropanenitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-Methoxybenzoylacetonitrile, is a versatile building block in organic synthesis, particularly valued in the development of heterocyclic compounds. Its structure, incorporating a ketone, a nitrile, and a methoxy-substituted phenyl group, makes it reactive and thus susceptible to degradation if not stored and handled correctly. This guide is designed to help you troubleshoot common issues and prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at room temperature, preferably in a cool and dark place below 15°C.[1][2] It is also recommended to store the compound under an inert gas atmosphere as it can be air-sensitive.[1] The container should be kept tightly sealed in a dry and well-ventilated area.[3]

Q2: My compound has changed color from off-white to yellow/brown. What does this indicate?

A2: A color change often suggests the presence of impurities, which may have formed due to degradation. This can be caused by exposure to air, light, or moisture. The α-carbon between the ketone and nitrile groups is susceptible to oxidation and other reactions that can lead to colored byproducts.

Q3: Is this compound sensitive to moisture?

A3: Yes. The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which could lead to the formation of a carboxylic acid or amide. The compound's keto-enol tautomerism can also be influenced by the presence of water.[4][5]

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3][6] These substances can catalyze its degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Unexpected Impurities Detected by NMR/LC-MS

Symptoms:

  • Appearance of new peaks in your analytical data that do not correspond to the starting material.

  • Reduced yield in reactions where the compound is used as a reactant.

Potential Cause: Degradation via Keto-Enol Tautomerism and Subsequent Reactions

The proton on the carbon between the carbonyl and nitrile groups (the α-carbon) is acidic, making the compound prone to exist in equilibrium with its enol tautomer.[7] This enol form is more reactive and can undergo various degradation reactions, especially when exposed to incompatible substances.

Troubleshooting Workflow:

G start Unexpected Impurities Detected check_storage Review Storage Conditions: - Temperature <15°C? - Inert atmosphere? - Tightly sealed? - Away from light? start->check_storage check_handling Review Handling Procedures: - Exposed to air for prolonged periods? - Used compatible solvents? - Avoided strong acids/bases? check_storage->check_handling If conditions were suboptimal purify Purify the material (e.g., recrystallization, column chromatography) check_storage->purify If conditions were suboptimal check_handling->purify reanalyze Re-analyze the purified material (NMR, LC-MS) purify->reanalyze proceed Proceed with experiment using purified material reanalyze->proceed If pure discard If impurities persist, discard the batch and use a fresh, unopened vial. reanalyze->discard If impurities remain

Caption: Troubleshooting workflow for unexpected impurities.

Detailed Steps:

  • Verify Storage: Immediately check if the storage conditions align with the recommendations (cool, dark, dry, inert atmosphere).

  • Assess Handling: Review your experimental procedure. Was the compound exposed to air for an extended time? Were the solvents anhydrous? Was the pH of the reaction mixture controlled?

  • Purification: If minor impurities are suspected, consider purifying a small amount of the material. Recrystallization from a suitable solvent system (e.g., ethanol/water) can often remove polar impurities.

  • Re-analysis: After purification, re-run your analytical tests to confirm the removal of impurities.

  • Use Fresh Stock: If purification is unsuccessful or impractical, it is best to use a fresh, unopened container of the compound for your experiments to ensure reproducibility.

Problem 2: Inconsistent Reaction Outcomes or Low Yields

Symptoms:

  • Reactions that previously worked well are now failing or giving significantly lower yields.

  • Difficulty in reproducing results between different batches of the compound.

Potential Cause: Hydrolysis of the Nitrile Group

Exposure to moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid. This reduces the concentration of the active starting material.

Proposed Degradation Pathway:

G A This compound C₁₀H₉NO₂ B Intermediate Amide C₁₀H₁₁NO₃ A->B H₂O (Acid/Base catalysis) C 3-(4-Methoxyphenyl)-3-oxopropanoic acid C₁₀H₁₀O₄ B->C H₂O (Further Hydrolysis)

Caption: Potential hydrolysis pathway of this compound.

Preventative Measures and Solutions:

Parameter Recommendation Rationale
Solvents Use anhydrous solvents.To minimize the source of water that can lead to hydrolysis.
Atmosphere Handle under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from reacting with the compound.
pH Control Avoid strongly acidic or basic conditions unless required by the reaction protocol.Extreme pH can catalyze the hydrolysis of the nitrile group.
Fresh Aliquots For critical experiments, use a fresh, unopened vial of the compound.Ensures the highest purity and minimizes the impact of any potential degradation in previously opened containers.

Experimental Protocol: Verifying Compound Integrity via Test Reaction

If you suspect degradation, a small-scale, well-characterized reaction can be performed to test the reactivity of your current stock.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve a known quantity of this compound in an appropriate anhydrous solvent.

  • Reagent Addition: Add a standard reagent for a reaction known to proceed cleanly and in high yield with this compound (e.g., a Michael addition with a suitable acceptor).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.

  • Analysis: Compare the reaction rate and final yield with a previously successful experiment or a literature precedent. A significant decrease in performance indicates degradation of your starting material.

Summary of Best Practices for Storage and Handling

  • Storage Temperature: Room temperature, ideally below 15°C.[1][2]

  • Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[1]

  • Container: Keep in a tightly sealed, light-resistant container.

  • Environment: Store in a dry, well-ventilated area away from incompatible chemicals.[3]

  • Handling: Minimize exposure to atmospheric air and moisture. Use anhydrous solvents and handle under an inert atmosphere whenever possible.

By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common challenges encountered during the purification of this versatile β-ketonitrile.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Impurity Profile

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis of this compound is a Claisen condensation reaction.[5] In this reaction, an ester is reacted with a nitrile in the presence of a strong base. Consequently, the primary impurities you are likely to encounter are:

  • Unreacted Starting Materials:

    • 4-Methoxyacetophenone (if used as a precursor).

    • Anisole derivatives or other methoxyphenyl precursors.[6]

    • The nitrile source, such as ethyl cyanoformate or another cyanide-containing reagent.

  • By-products of Self-Condensation: The starting ester can undergo self-condensation, leading to the formation of a β-keto ester.[7]

  • Side-Reaction Products: Depending on the reaction conditions, other side reactions can occur, leading to a variety of structurally related impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, toluene, diethyl ether), as well as any remaining acids or bases, can be present in the crude product.[8][9]

Diagram 1: Logical Relationship of Impurity Origins

G Crude Product Crude Product Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Incomplete Reaction Side-Reaction Products Side-Reaction Products Crude Product->Side-Reaction Products Non-specific Reactivity Residual Solvents & Reagents Residual Solvents & Reagents Crude Product->Residual Solvents & Reagents Workup & Handling

Caption: Origin of impurities in crude this compound.

Section 2: Recrystallization Troubleshooting

Q2: I'm trying to recrystallize my product, but it's "oiling out." What's happening and how can I fix it?

A2: "Oiling out" is a common and frustrating issue in crystallization where the compound separates from the solution as a liquid phase instead of forming solid crystals.[10][11][12] This phenomenon occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or when the rate of phase separation is faster than the rate of crystal nucleation.[12] For this compound, its relatively low melting point and the presence of both polar (nitrile, ketone) and non-polar (aromatic ring, methoxy group) functionalities can make it prone to oiling out, especially in highly non-polar or overly polar solvents.[13]

Troubleshooting Strategies:

  • Solvent Selection is Key:

    • Avoid Extremes: Very non-polar solvents like hexane or very polar solvents like water are often poor choices for single-solvent recrystallization of this compound.

    • Moderately Polar Solvents: Start with moderately polar solvents such as ethanol, isopropanol, or ethyl acetate.[13] Perform small-scale solubility tests to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.[14][15]

    • Mixed Solvent Systems: A powerful technique is to use a solvent pair.[16][17] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the oil and then allow the solution to cool slowly.[18]

  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Rapid cooling can shock the system, favoring oiling out over crystallization. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[14][18] Insulating the flask can help to slow the cooling process.

  • Purity of the Crude Material:

    • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the mixture and inhibit crystal lattice formation, leading to oiling out.[19] If your crude product is very impure, consider a preliminary purification step like column chromatography before attempting recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

G Oiling Out Oiling Out Troubleshooting Troubleshooting Oiling Out->Troubleshooting Solvent_Choice Re-evaluate Solvent System Troubleshooting->Solvent_Choice Cooling_Rate Control Cooling Rate Troubleshooting->Cooling_Rate Purity Assess Crude Purity Troubleshooting->Purity Solution_Solvent Use Mixed Solvents Solvent_Choice->Solution_Solvent Solution_Cooling Slow Cooling Protocol Cooling_Rate->Solution_Cooling Solution_Purity Pre-purify by Chromatography Purity->Solution_Purity

Caption: Decision-making workflow for addressing "oiling out".

Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A3: Failure to crystallize is typically due to one of three reasons: the solution is not supersaturated, nucleation is inhibited, or the presence of impurities is preventing crystal formation.

Troubleshooting Strategies:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[20]

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.[20]

  • Increase Supersaturation:

    • Evaporate Excess Solvent: If the solution is not saturated, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[15][20]

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to decrease the overall solubility.[20]

Section 3: Column Chromatography Troubleshooting

Q4: How do I choose the right solvent system (eluent) for column chromatography of this compound?

A4: The selection of an appropriate eluent is critical for achieving good separation.[21][22] For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is typically used.

Recommended Approach:

  • Thin-Layer Chromatography (TLC) is Your Guide: Before running a column, always optimize your solvent system using TLC.[6][21]

    • Starting Point: A good starting point for your TLC analysis is a mixture of hexanes (or petroleum ether) and ethyl acetate.

    • Target Rf Value: Aim for an Rf value of approximately 0.25-0.35 for your desired compound. This will ensure that it moves down the column at a reasonable rate and separates well from both less polar and more polar impurities.

    • Solvent Polarity Adjustment:

      • If the Rf is too low (stuck on the baseline), increase the proportion of the more polar solvent (ethyl acetate).

      • If the Rf is too high (runs with the solvent front), increase the proportion of the non-polar solvent (hexanes).

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Polarity of Impurity to be RemovedRecommended Starting Eluent (Hexanes:Ethyl Acetate)
Less Polar Impurities80:20 to 70:30
More Polar Impurities60:40 to 50:50

Q5: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?

A5: Streaking is often a sign of one of the following issues:

  • Compound Overloading: You have spotted too much of your sample on the TLC plate or loaded too much onto your column.[6]

  • Compound Insolubility: The compound is not fully soluble in the eluent, causing it to streak as it moves up the plate or down the column.

  • Strong Interaction with Silica Gel: The compound may be too polar for the chosen eluent and is interacting very strongly with the acidic silica gel.

Troubleshooting Strategies:

  • Reduce Sample Concentration: Use a more dilute solution for spotting on the TLC plate and ensure you are not overloading your column (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).

  • Modify the Eluent:

    • Increase Polarity: A slight increase in the polarity of the eluent can improve solubility and reduce streaking.

    • Add a Modifier: For compounds with acidic or basic functionalities, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding a few drops of triethylamine can help with basic compounds, while a small amount of acetic acid can help with acidic compounds.

Diagram 3: Experimental Workflow for Column Chromatography

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TLC_Optimization Optimize Eluent with TLC (Target Rf ~0.3) Column_Packing Pack Column with Silica Gel Slurry TLC_Optimization->Column_Packing Sample_Loading Load Sample (Dry Loading Recommended) Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal

Caption: Step-by-step workflow for column chromatography purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Hexane)
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve approximately 1 gram of crude this compound in a minimal amount of hot ethanol (approximately 5-10 mL). Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.[14]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hexane dropwise with continuous swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[14][18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q4. A common starting point is a 70:30 mixture of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to separate compounds with similar Rf values.[23]

  • Fraction Collection: Collect fractions in test tubes and monitor the progress of the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

I. Overview of the Synthesis

The most common and scalable method for synthesizing this compound, also known as 4-Methoxybenzoylacetonitrile, is through a Claisen-type condensation reaction.[1][2] This reaction involves the condensation of an ester, in this case, a methyl or ethyl ester of 4-methoxybenzoic acid, with acetonitrile in the presence of a strong base.[3][4] The primary driving force for this reaction is the formation of a stable enolate anion of the resulting β-ketonitrile.[2][4]

Core Reaction: Claisen-Type Condensation

Claisen Condensation Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_4-methoxybenzoate->Tetrahedral_Intermediate Acetonitrile Acetonitrile Enolate Acetonitrile Enolate Acetonitrile->Enolate Deprotonation Base Strong Base (e.g., Sodium Ethoxide) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Elimination of Methoxide Alcohol Methanol Product 3-(4-Methoxyphenyl)- 3-oxopropanenitrile Product_Enolate->Product Acidic Workup

Caption: General workflow of the Claisen-type condensation for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is ensuring strictly anhydrous (water-free) conditions throughout the reaction.[1] Water will react with and consume the strong base (e.g., sodium ethoxide), preventing the necessary deprotonation of acetonitrile to form the reactive enolate.[5] Furthermore, the presence of water can lead to the hydrolysis of the ester starting material and the nitrile group of the product.[1]

Q2: I'm observing a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue and can stem from several factors.[1] Here's a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Moisture Contamination - Flame-dry all glassware before use. - Use anhydrous solvents. - Handle hygroscopic reagents, like sodium ethoxide, in an inert atmosphere (e.g., a glove box or under argon/nitrogen).[5]
Inactive Base - Use a fresh, unopened container of the base or verify the activity of your current stock. - Sodium ethoxide can degrade upon exposure to air and moisture.[6]
Suboptimal Reaction Temperature - For Claisen-type condensations, heating to reflux is often necessary to drive the reaction to completion.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Insufficient Reaction Time - Continue to monitor the reaction by TLC. If starting material is still present, extend the reaction time.[1]
Poor Quality Reagents - Ensure high purity of both the 4-methoxybenzoic acid ester and acetonitrile. Impurities can lead to side reactions.[1]
Q3: I'm seeing the formation of byproducts. What are the most probable side reactions?

A3: Several side reactions can occur, leading to the formation of impurities:

  • Self-condensation of the ester: If the ester has enolizable α-hydrogens, it can undergo self-condensation. However, with methyl or ethyl 4-methoxybenzoate, this is not a concern as they lack α-hydrogens.[7]

  • Hydrolysis: As mentioned, water can hydrolyze both the starting ester and the product nitrile.[1]

  • Polymerization: The product, a β-ketonitrile, can be unstable and may polymerize, especially under prolonged heating or harsh basic/acidic conditions.[1][5] It is advisable to stop the reaction once the starting material is consumed.[1]

Troubleshooting Flowchart start Low Yield or Impurities Observed check_anhydrous Are reaction conditions strictly anhydrous? start->check_anhydrous check_base Is the base active and fresh? check_anhydrous->check_base Yes solution_anhydrous Implement rigorous anhydrous techniques: - Flame-dry glassware - Use anhydrous solvents - Handle base under inert atmosphere check_anhydrous->solution_anhydrous No check_temp_time Are reaction temperature and time optimized? check_base->check_temp_time Yes solution_base Use a fresh batch of base or titrate to determine activity. check_base->solution_base No check_reagents Are reagents of high purity? check_temp_time->check_reagents Yes solution_temp_time Monitor reaction by TLC to determine optimal temperature and duration. check_temp_time->solution_temp_time No solution_reagents Purify starting materials if necessary. check_reagents->solution_reagents No end Improved Yield and Purity check_reagents->end Yes solution_anhydrous->check_base solution_base->check_temp_time solution_temp_time->check_reagents solution_reagents->end

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.

Q4: How should I purify the final product when scaling up?

A4: For large-scale purification, silica gel chromatography can be cumbersome. Consider these alternatives:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purifying solid products on a large scale.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification technique.[8]

  • Aqueous Work-up: An initial aqueous work-up is crucial to remove salts and water-soluble impurities.[1] A careful extraction with an appropriate organic solvent, followed by washing with brine, drying over an anhydrous salt like magnesium sulfate, and concentration in vacuo is a standard procedure.[1]

Q5: What are the key safety considerations when running this reaction at a larger scale?

A5: Safety is paramount. Be aware of the following hazards:

  • Sodium Ethoxide: This is a strong base that is corrosive and reacts violently with water.[9] Handle it in a well-ventilated area, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Acetonitrile: This is a flammable and toxic solvent.[11] Work in a fume hood and avoid sources of ignition.

  • Reaction Exotherm: The reaction can be exothermic, especially during the addition of reagents. Use a dropping funnel for controlled addition and have a cooling bath ready to manage the temperature.[5]

  • Product Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and use only in a well-ventilated area.

III. Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Eq.Purity
Methyl 4-methoxybenzoate1.0>98%
Acetonitrile2.0Anhydrous
Sodium Ethoxide1.5>95%
Anhydrous Ethanol-Anhydrous
Saturated aq. Ammonium Chloride--
Ethyl Acetate-Reagent Grade
Brine--
Anhydrous Magnesium Sulfate--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add anhydrous ethanol and sodium ethoxide.[1]

  • Base Dissolution: Stir the mixture at room temperature until the sodium ethoxide is completely dissolved.[1]

  • Acetonitrile Addition: Add anhydrous acetonitrile to the solution and stir for 15 minutes.[1]

  • Ester Addition: Add methyl 4-methoxybenzoate dropwise to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.[1]

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting crude product by silica gel chromatography or recrystallization to yield this compound.[1]

IV. References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2022). Sodium ethoxide Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in 3-Oxopropanenitrile synthesis. Retrieved from --INVALID-LINK--

  • Allen, A. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from --INVALID-LINK--

  • Exam Job Expert. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--

  • Echemi. (2022). Understand the Steps Followed in Preparation of Sodium Ethoxide. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2025). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2024). 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Propanenitrile, 3-methoxy- Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Different aryl ketones used in Claisen–Schmidt condensation reaction A1–A14. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Sodium ethoxide: Application and Preparation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2020). Synthesis, storage of sodium ethoxide. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Ethyl phenylcyanoacetate. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (2014). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). The Claisen Condensation. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). (4-Methoxyphenyl)acetonitrile Safety Data Sheet. Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for catalyst deactivation, a common challenge encountered during chemical transformations involving the versatile building block, 3-(4-Methoxyphenyl)-3-oxopropanenitrile. As a β-ketonitrile, this compound is a valuable precursor in various condensation and coupling reactions, where catalyst stability is paramount for achieving high yield, selectivity, and process efficiency.

This document moves beyond simple checklists to explain the underlying chemical principles behind catalyst failure, empowering you to diagnose issues, implement robust solutions, and design more resilient experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common high-level questions regarding catalyst deactivation.

Q1: What are the most common reactions involving this compound where catalyst deactivation is a concern?

This substrate possesses an active methylene group flanked by a ketone and a nitrile, making it an ideal candidate for base-catalyzed reactions like the Knoevenagel condensation.[1][2] In these reactions, a catalyst, often a basic amine, is used to deprotonate the α-carbon, which then acts as a nucleophile.[2] Deactivation of these amine-based catalysts can occur.[3] Additionally, reactions targeting the ketone or nitrile moieties, such as hydrogenations using heterogeneous metal catalysts (e.g., Pd, Pt, Ni), are also susceptible to various deactivation pathways.

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

Catalyst deactivation is broadly categorized into four main mechanisms. Understanding these is the first step toward diagnosis.

  • Poisoning: This is a rapid deactivation caused by the strong chemisorption of impurities or byproducts onto the catalyst's active sites, blocking access for reactants.[4][5] Common poisons include sulfur, halogen, and heavy metal compounds.[4]

  • Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) or polymeric residues on the catalyst surface and within its pores.[5][6] This blockage prevents reactants from reaching the active sites. The formation of coke often results from polymerization reactions of reactants or products.[6][7]

  • Thermal Degradation & Sintering: This mechanism involves changes to the catalyst's structure due to excessive temperature. For supported metal catalysts, this leads to the agglomeration of small metal particles into larger ones, a process called sintering, which irreversibly reduces the active surface area.[8][9][10] For organocatalysts, high temperatures can cause chemical decomposition.[11][12]

  • Leaching: This occurs with heterogeneous (solid) catalysts when the active component dissolves from its support into the reaction medium.[13][14] This not only reduces the activity of the solid catalyst but can also introduce an unintended homogeneous catalytic pathway.[15]

Q3: My reaction has stopped working. How do I begin to diagnose the problem?

A logical, step-by-step approach is crucial. The following workflow provides a structured path for diagnosing the root cause of catalyst deactivation.

Start Decreased Catalyst Performance Observed Symptom Analyze Symptoms: - Sudden vs. Gradual Drop? - Color Change? - Reusability Issues? Start->Symptom Sudden Sudden Activity Loss Symptom->Sudden Sudden Gradual Gradual Activity Loss (over time or cycles) Symptom->Gradual Gradual Poisoning Hypothesis: Poisoning - Impurity in reagents/solvent? - Side reaction generating inhibitor? Sudden->Poisoning Leaching Hypothesis: Leaching - Is reaction active after filtering catalyst? Gradual->Leaching Fouling Hypothesis: Fouling/Coking - Visible deposits on catalyst? - Gradual pressure increase in flow? Gradual->Fouling Sintering Hypothesis: Sintering - Reaction run at high temp? - Localized hot spots possible? Gradual->Sintering

Caption: Initial troubleshooting workflow for catalyst deactivation.

Part 2: Symptom-Based Troubleshooting Guide

This section provides detailed answers to specific experimental observations.

Q: My reaction rate dropped suddenly and dramatically, even with a fresh batch of catalyst. What is the most likely cause?

A: A sudden, catastrophic failure in catalytic activity strongly points to poisoning .

Causality: Poisons are substances that bind strongly and often irreversibly to the active sites of a catalyst, rendering them inaccessible to reactants.[4] Unlike fouling, which is a gradual buildup, poisoning can be effective even at trace concentrations.[16] For metal catalysts (e.g., Pd, Ni), sulfur-containing compounds are notorious poisons due to the formation of strong metal-sulfur bonds.[17][18] For basic catalysts, acidic impurities can cause neutralization.

Troubleshooting Steps:

  • Analyze Starting Materials: Scrutinize the purity of your this compound, the other reactant(s), and the solvent. Were new bottles or suppliers used? Consider potential impurities. For example, sulfur-containing species in solvents or reagents can poison noble metal catalysts.[16][17]

  • Review Reaction Byproducts: Could an unexpected side reaction be generating an inhibitor? Analyze the crude reaction mixture using techniques like LC-MS or GC-MS to identify any new, significant byproducts that might have inhibitory properties.

  • Purification Protocol: Implement a rigorous purification step for all reactants and solvents. Solvents can be passed through activated alumina to remove polar impurities. Reactants can be recrystallized or purified by chromatography.

Q: I am using a heterogeneous catalyst, and its activity diminishes with each reuse. What should I investigate?

A: Gradual deactivation upon recycling is a classic symptom of leaching , fouling (coking) , or sintering .

Causality & Diagnosis:

  • Leaching: The active metal species may be dissolving from the solid support into the solution.[13][14] Even a small amount of leached metal can sometimes act as a homogeneous catalyst, but once the reaction mixture is discarded, this leached portion is lost, leading to lower activity in the next cycle.

    • Diagnostic Test: Perform a hot filtration test . See Part 3 for the detailed protocol. If the reaction continues in the filtrate after the solid catalyst has been removed, leaching is confirmed.[19]

  • Fouling/Coking: Polymeric byproducts or carbonaceous deposits can progressively block the catalyst's pores and active sites.[6][20] In reactions involving nitriles and activated carbonyls, self-condensation or polymerization pathways can generate these "coke" precursors.

    • Diagnostic Test: Visually inspect the catalyst. A change in color (e.g., darkening) or texture is a strong indicator of coking. Thermogravimetric analysis (TGA) of the spent catalyst will show a weight loss at high temperatures corresponding to the combustion of these organic deposits.

  • Sintering: If the reaction is conducted at elevated temperatures, the metal nanoparticles on the support can migrate and agglomerate.[8][21] This process is generally irreversible and leads to a permanent loss of active surface area.[10]

    • Diagnostic Test: Characterize the spent catalyst using Transmission Electron Microscopy (TEM) and compare the particle size distribution to that of the fresh catalyst. A significant increase in the average particle size confirms sintering.

The interplay of these mechanisms can be visualized as follows:

cluster_fresh Fresh Catalyst cluster_poisoned Poisoned cluster_coked Fouled (Coked) cluster_sintered Sintered A1 Active Site A2 Active Site A3 Active Site A4 Active Site A5 Active Site P1 Poison PA1 Blocked P1->PA1 PA2 Active Site PA3 Active Site C1 Coke CA1 Blocked C1->CA1 CA2 Active Site S1 Large Particle

Caption: Visualization of key deactivation mechanisms at the active site.

Part 3: Diagnostic Protocols & Methodologies

Protocol 1: The Hot Filtration Test for Detecting Catalyst Leaching

This protocol is a definitive method to distinguish between a true heterogeneous process and one that proceeds via leached homogeneous species.[19]

Objective: To determine if the active catalytic species is leaching from the solid support into the reaction solution.

Methodology:

  • Run the Reaction: Set up the reaction as usual with the heterogeneous catalyst. Allow it to proceed until approximately 20-50% conversion is achieved (monitor by TLC, GC, or HPLC). This ensures enough time for potential leaching to occur.

  • Hot Filtration: At the reaction temperature, rapidly filter the reaction mixture through a fine-porosity filter (e.g., a heated funnel with a PTFE syringe filter) to completely remove the solid catalyst.

  • Monitor the Filtrate: Continue to stir and heat the clear filtrate under the exact same reaction conditions.

  • Analyze the Results:

    • No Further Reaction: If the conversion does not increase in the filtrate, it indicates that the catalysis is truly heterogeneous, and leaching is not the cause of deactivation.

    • Reaction Continues: If the reaction continues to progress in the filtrate, it confirms that active species have leached from the support and are catalyzing the reaction homogeneously.[15][19]

Guide to Characterizing Spent Catalysts

To fully understand the deactivation mechanism, characterization of the used catalyst is invaluable.

Analytical TechniqueInformation ProvidedImplication for Deactivation
ICP-AES / AAS Elemental analysis of the filtrate and the spent catalyst.Quantifies the amount of active metal lost from the support, confirming leaching .
TGA Measures weight change as a function of temperature.Detects and quantifies deposited organic material (coke) which burns off at high temperatures, confirming fouling .
TEM / SEM Provides high-resolution images of the catalyst's morphology and particle size.Allows direct visualization of changes in metal particle size, confirming sintering . Can also show surface deposits from fouling .
XPS Surface elemental composition and chemical state analysis.Can detect the presence of adsorbed poisons (e.g., sulfur) on the surface, confirming poisoning .[17]
BET Surface Area Analysis Measures the catalyst's specific surface area and pore size distribution.A significant decrease in surface area can indicate sintering or pore blockage due to fouling .

Part 4: Prevention and Regeneration Strategies

Q: How can I proactively prevent catalyst deactivation?

A: Prevention is always more effective than regeneration.

  • Ensure Reagent Purity: Use high-purity, recently purchased solvents and reagents. If impurities are suspected, purify materials before use. This is the most critical step to prevent poisoning .[4]

  • Optimize Reaction Temperature: Do not use excessive temperatures. Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation and sintering .[8][12]

  • Modify the Catalyst Support: Strong metal-support interactions can help anchor metal nanoparticles and reduce their mobility, thus mitigating sintering .[8]

  • Control Reaction Atmosphere: For air-sensitive catalysts, maintain a strictly inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Q: My catalyst is deactivated by coking. Can it be regenerated?

A: Yes, catalysts deactivated by fouling/coking can often be regenerated.

Regeneration Protocol (for Heterogeneous Catalysts):

  • Solvent Washing: First, wash the catalyst extensively with the reaction solvent or a stronger organic solvent to remove loosely bound organic residues.

  • Calcination: For more stubborn carbonaceous deposits ("hard coke"), a controlled high-temperature treatment in the presence of air or oxygen (calcination) can burn off the coke.[20]

    • Caution: The calcination temperature must be carefully controlled. It should be high enough to combust the coke but low enough to avoid sintering the active metal particles. A preliminary TGA analysis can help determine the optimal temperature range.

References

Validation & Comparative

Comparative analysis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile and Its Analogs for Drug Discovery Professionals

As the landscape of medicinal chemistry evolves, the exploration of versatile molecular scaffolds that serve as platforms for novel therapeutic agents becomes increasingly critical. Among these, the benzoylacetonitrile framework, characterized by a β-ketonitrile moiety, has garnered significant attention for its synthetic accessibility and its prevalence in a wide array of biologically active compounds. This guide focuses on this compound, a key representative of this class, and provides a comparative analysis of its structural analogs.

By examining the subtle yet impactful effects of structural modifications on physicochemical properties and biological performance, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for rational drug design. We will delve into comparative data on anticancer and antimicrobial activities, present detailed experimental protocols for their evaluation, and explore the underlying structure-activity relationships that govern their therapeutic potential.

Physicochemical Profile: A Comparative Overview

The foundation of any drug discovery program lies in understanding the physicochemical properties of the lead compound and its derivatives. These parameters, including molecular weight, lipophilicity (XLogP), and hydrogen bonding potential, are pivotal in determining a molecule's pharmacokinetic and pharmacodynamic behavior. Here, we compare this compound with its parent compound, benzoylacetonitrile, and two representative analogs with altered phenyl ring substitutions.

Table 1: Comparative Physicochemical Properties of this compound and Selected Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP (Predicted)
This compound C₁₀H₉NO₂175.19[1]1.4
Benzoylacetonitrile (Parent Compound)C₉H₇NO145.161.3
3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrileC₁₁H₁₁NO₂189.211.8[2]
3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrileC₁₀H₉NO₃191.18[3]1.9[3]

The introduction of a methoxy group at the para-position of the phenyl ring in the parent compound increases both molecular weight and, slightly, the predicted lipophilicity. Further substitution, such as the addition of a methyl group, enhances lipophilicity, while adding a hydroxyl group introduces a hydrogen bond donor, potentially altering receptor interactions and solubility.

Synthetic Strategies: Accessing the Benzoylacetonitrile Core

The synthesis of 3-oxo-3-phenylpropanenitriles is most commonly achieved via a Claisen condensation reaction.[4] This robust method involves the reaction of an appropriate ester (e.g., methyl 4-methoxybenzoate) with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Generalized Synthetic Workflow

The workflow below illustrates the fundamental steps for synthesizing the target compounds, starting from commercially available reagents.

G reagents Ester (e.g., Methyl 4-methoxybenzoate) + Acetonitrile + Strong Base reaction Claisen Condensation (Anhydrous Solvent, Inert Atmosphere) reagents->reaction workup Acidic Workup (e.g., Dilute HCl) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Target Compound This compound purification->product

Caption: Generalized workflow for the synthesis of benzoylacetonitrile analogs via Claisen condensation.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for synthesizing the title compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reagents: Cool the suspension to 0°C in an ice bath. Add a solution of methyl 4-methoxybenzoate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid to a pH of ~5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

Benzonitrile derivatives are recognized for their diverse pharmacological activities, including notable anticancer and antimicrobial effects.[5] The structural variations within this class allow for the fine-tuning of activity against specific biological targets.

A. Anticancer Cytotoxicity

Analogs of 3-oxopropanenitrile have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Table 2: Comparative Anticancer Activity of Oxopropanenitrile Analogs

Compound IDDerivative ClassTarget Cell LineActivity (IC₅₀)Reference
Compound 7Furan-based oxopropanenitrileMCF-7 (Breast Cancer)2.96 µM[6]
Compound 4Furan-based oxopropanenitrileMCF-7 (Breast Cancer)3.12 µM[6]
DoxorubicinStandard ChemotherapeuticMCF-7 (Breast Cancer)0.85 µM[6]
AQ-12Plastoquinone AnalogHCT-116 (Colorectal)5.11 µM[7]
AQ-12Plastoquinone AnalogMCF-7 (Breast Cancer)6.06 µM[7]

Note: Data for direct analogs of this compound is limited in publicly accessible literature; therefore, data from structurally related furan-based oxopropanenitriles and other relevant analogs are presented to illustrate the comparative potential.

The data indicates that heterocyclic analogs of oxopropanenitrile can exhibit potent cytotoxicity in the low micromolar range, highlighting their potential as scaffolds for anticancer drug development.[6] Studies on active furan-based analogs revealed that their mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.[6] This is characterized by an increase in pro-apoptotic proteins (Bax, p53) and a decrease in anti-apoptotic proteins (Bcl-2), leading to cell cycle arrest, typically at the G2/M phase.[6]

G drug Oxopropanenitrile Analog stress Cellular Stress drug->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition cell_culture 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (37°C, 5% CO₂) cell_culture->incubation1 compound_add 3. Add serial dilutions of test compound incubation1->compound_add incubation2 4. Incubate for 24-72h compound_add->incubation2 mtt_add 5. Add MTT solution incubation2->mtt_add incubation3 6. Incubate for 4h mtt_add->incubation3 solubilize 7. Add solubilizing agent (e.g., DMSO) incubation3->solubilize readout 8. Read absorbance (~570 nm) solubilize->readout analysis 9. Calculate % viability and IC₅₀ values readout->analysis

References

A Comparative Guide to Purity Assessment of Synthesized 3-(4-Methoxyphenyl)-3-oxopropanenitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

3-(4-Methoxyphenyl)-3-oxopropanenitrile is a valuable building block in organic synthesis, serving as a precursor in the development of various heterocyclic compounds and pharmaceutical intermediates. The integrity of any downstream application hinges on the purity of this starting material. The presence of unreacted starting materials, by-products, or degradation products can significantly impact reaction yields, introduce contaminants into final products, and complicate structural elucidation. Therefore, rigorous purity assessment is not merely a quality control step but a foundational requirement for reliable and reproducible scientific outcomes.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as a primary method for determining the purity of synthesized this compound. We will explore the causality behind experimental choices, present a detailed and validated protocol, and objectively compare HPLC with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and trustworthy methodology for purity verification.

The Gold Standard: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

For non-volatile, moderately polar organic molecules like this compound, RP-HPLC is the analytical method of choice. Its advantages, such as high resolution, sensitivity, and specificity, make it ideal for separating the target compound from closely related impurities.[1][2] The method's reliability is further cemented through a systematic validation process, ensuring it is fit for its intended purpose, in line with guidelines from the International Council for Harmonisation (ICH).[3][4][5]

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the typical workflow for assessing the purity of a synthesized compound using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dissolve synthesized compound in appropriate solvent) Injection Inject Sample & Standards into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Prepare reference standard solutions of known concentration) SystemSuitability System Suitability Test (SST) (Inject standard to verify performance) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Filter and degas solvents) Separation Chromatographic Separation (On C18 column with gradient elution) MobilePhasePrep->Separation SystemSuitability->Injection If Pass Injection->Separation Detection UV Detection (Monitor eluent at a specific wavelength) Separation->Detection Integration Peak Integration (Calculate area of all peaks in the chromatogram) Detection->Integration Calculation Purity Calculation (% Purity = [Area_MainPeak / Area_Total] x 100) Integration->Calculation Report Generate Final Report (Include chromatograms, SST results, and purity value) Calculation->Report

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Protocol

This protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile observed.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for the moderately non-polar analyte. A 250 mm length ensures high resolution for separating closely eluting impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peak shape for acidic and neutral compounds and controls the ionization state of potential impurities.
Mobile Phase B AcetonitrileA common organic solvent with good UV transparency and elution strength for this class of compounds.
Gradient Elution 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% BA gradient is crucial for eluting a wide range of potential impurities, from polar to non-polar, within a reasonable run time while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 275 nmThe methoxyphenyl group provides strong UV absorbance. 275 nm is a typical maximum absorbance wavelength for this chromophore, offering high sensitivity. A UV scan of a dilute standard is recommended to confirm the optimal wavelength.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a strong detector response.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v). This ensures sample solvent compatibility with the initial mobile phase conditions, preventing peak distortion.

  • Reference Standard Solution (Approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (Approx. 1.0 mg/mL): Accurately weigh about 25 mg of the synthesized compound and dissolve in 25 mL of diluent. A higher concentration for the sample is used to ensure that low-level impurities can be detected and quantified.

3. Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH guidelines.[5][6][7] This process demonstrates that the analytical procedure is suitable for its intended purpose.[1][4]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), the reference standard, the sample, and a spiked sample (sample fortified with known impurities, if available).The main peak should be free from interference from the blank. Impurity peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., from LOQ to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Recovery should be within 98.0% - 102.0% for each level.
Precision (Repeatability) Perform six replicate injections of the same sample solution.Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of 10:1.%RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on the results.System suitability parameters should remain within acceptable limits. Peak areas should not change significantly.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable in specific contexts. The choice of method depends on the specific question being asked—be it simple purity confirmation, impurity identification, or absolute quantification.

TechniquePrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High (ng to pg)High (for separation)MediumExcellent for quantifying individual impurities; robust and widely available.Requires chromophore for UV detection; does not provide structural information on unknown impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Very High (pg to fg)Very HighMediumExcellent for volatile/semi-volatile impurities; provides mass information for identification.Requires analyte to be volatile or derivatized; high temperatures can cause degradation of thermally labile compounds.
NMR Spectroscopy (qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Low (mg to µg)Very HighLowProvides definitive structural information; can be used for absolute quantification (qNMR) without a reference standard for the analyte.Low sensitivity for trace impurities; complex mixtures can lead to overlapping signals.
Titration Chemical reaction with a standardized reagent to determine the concentration of the analyte.Low (mg)LowHighFast, inexpensive, and provides a direct measure of assay (total purity of the main functional group).Non-specific; cannot detect or quantify individual impurities. Only measures the reactive functional group of interest.

Decision Guide: Selecting the Right Analytical Tool

The following flowchart can guide researchers in selecting the most appropriate method for their specific analytical needs.

Decision_Tree Start What is the primary analytical goal? Goal_Quant Quantify individual impurities? Start->Goal_Quant Goal_ID Identify unknown impurities? Start->Goal_ID Goal_Assay Determine overall assay/purity? Start->Goal_Assay Method_HPLC Use HPLC-UV Goal_Quant->Method_HPLC Yes Check_Volatile Are impurities volatile? Goal_ID->Check_Volatile Yes Method_Titration Use Titration or qNMR Goal_Assay->Method_Titration Yes Method_LCMS Use LC-MS or GC-MS Check_Structure Is structural confirmation needed? Method_LCMS->Check_Structure Method_NMR Use NMR Check_Volatile->Method_LCMS Yes Check_Volatile->Method_LCMS No (Use LC-MS) Check_Structure->Method_LCMS No (Mass data sufficient) Check_Structure->Method_NMR Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

References

A Senior Scientist's Guide to the Validation of Analytical Methods for 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of quantitative and qualitative analyses underpins every stage of the pharmaceutical pipeline, from initial discovery to final product release. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, grounding every recommendation in the principles of scientific integrity and adherence to international regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The Analytical Challenge: Understanding this compound

This compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol , is an aromatic ketone and nitrile. Its structure presents specific analytical considerations. The presence of a chromophore (the methoxyphenyl ketone group) makes it an excellent candidate for UV-Vis spectrophotometric detection. Its polarity and potential for hydrogen bonding will influence its behavior in chromatographic systems. As a reactive intermediate, its stability under various analytical conditions must be rigorously assessed.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For the quantification of this compound and its potential impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. Its high resolving power, sensitivity, and specificity make it ideal for separating the analyte from starting materials, by-products, and degradation products.

Proposed HPLC Method as a Baseline for Comparison

Based on the analysis of structurally similar aromatic nitriles and ketones, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[5][6]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic structure of the analyte.
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile is often preferred over methanol for its lower UV absorbance and stronger elution strength, leading to sharper peaks and faster analysis times.[7][8] A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Detection UV at 275 nmThe methoxyphenyl group is expected to have a strong UV absorbance. The optimal wavelength should be determined by a UV scan of a standard solution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile:Water (50:50)The diluent should be compatible with the mobile phase to ensure good peak shape.

The Cornerstone of Reliability: Method Validation Protocol

Every analytical method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][9][10] The following validation parameters, as defined by ICH Q2(R2), must be assessed.[1][2][3][4][11]

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] For a stability-indicating method, this includes degradation products.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the proposed HPLC method.

  • Acceptance Criteria: The method is specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Validation Analyte Solution Analyte Solution Acid Stress Acid Stress Analyte Solution->Acid Stress Base Stress Base Stress Analyte Solution->Base Stress Oxidative Stress Oxidative Stress Analyte Solution->Oxidative Stress Thermal Stress Thermal Stress Analyte Solution->Thermal Stress Photolytic Stress Photolytic Stress Analyte Solution->Photolytic Stress HPLC Analysis HPLC Analysis Photolytic Stress->HPLC Analysis Peak Resolution Peak Resolution HPLC Analysis->Peak Resolution Peak Purity Peak Purity HPLC Analysis->Peak Purity G Analytical Need Analytical Need Purity & Impurity Profile Purity & Impurity Profile Analytical Need->Purity & Impurity Profile Assay of Pure Substance Assay of Pure Substance Analytical Need->Assay of Pure Substance Volatile Impurities Volatile Impurities Analytical Need->Volatile Impurities HPLC HPLC Purity & Impurity Profile->HPLC High Specificity Required Assay of Pure Substance->HPLC Higher Precision UV-Vis UV-Vis Assay of Pure Substance->UV-Vis Simplicity & Speed GC GC Volatile Impurities->GC Analyte Volatility

References

A Comparative Analysis of the Biological Activity of 3-(4-Methoxyphenyl)-3-oxopropanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile β-Ketonitrile Scaffold

In the landscape of medicinal chemistry, the β-ketonitrile moiety represents a highly versatile and privileged scaffold. These compounds, characterized by a ketone and a nitrile group separated by a methylene bridge, serve as crucial intermediates for the synthesis of a wide array of heterocyclic systems, which are foundational to many therapeutic agents.[1][2] 3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as p-methoxybenzoylacetonitrile, is a prominent member of this class. Its chemical structure, featuring an electron-donating methoxy group on the phenyl ring, provides a unique electronic and steric profile that influences its reactivity and, consequently, the biological activity of its derivatives.

This guide provides an in-depth, objective comparison of the biological activities of this compound and its structurally similar analogs. We will dissect experimental data from peer-reviewed studies, explore structure-activity relationships (SAR), and detail the underlying mechanisms of action. Furthermore, we will provide comprehensive experimental protocols for key biological assays to empower researchers in their own discovery efforts.

Structural Analogs and Comparative Biological Activity

The true potential of the this compound scaffold is realized when it is used as a building block for more complex molecules. By reacting the active methylene group or the nitrile function, researchers have developed a multitude of derivatives with significant therapeutic potential, primarily in oncology.

Anticancer and Cytotoxic Activity

The most extensively studied application for derivatives of this scaffold is in cancer therapy. Modifications have yielded compounds with potent activity against a range of human cancer cell lines.

1. Pyrazolo[3,4-b]pyridine Derivatives: A recent study detailed the synthesis of two series of pyrazolo[3,4-b]pyridines using this compound as a key precursor.[3] These compounds were evaluated for their anticancer potency against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The data revealed that specific substitutions on the pyrazolopyridine core led to potent cytotoxic effects, in some cases comparable to the standard chemotherapeutic drug Doxorubicin.[3]

2. Thiazole Derivatives: In another line of research, a thiazole derivative incorporating the 4-methoxyphenyl group, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, was shown to possess significant anti-proliferative activity.[4] This compound was particularly effective against human leukemia cell lines.

3. Propanehydrazide Derivatives: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.[5][6] These studies highlight that the compounds were generally more cytotoxic against the glioblastoma cell line.[5][6][7]

Comparative Cytotoxicity Data (IC₅₀)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridines Compound 9aHeLa2.59[3]
Doxorubicin (Reference)HeLa2.35[3]
Compound 14gMCF-74.66[3]
Doxorubicin (Reference)MCF-74.57[3]
Compound 14gHCT-1161.98[3]
Doxorubicin (Reference)HCT-1162.11[3]
Thiazoles [3-allyl-4-(4-methoxyphenyl)...]HL-60 (Leukemia)~17.5[4]
[3-allyl-4-(4-methoxyphenyl)...]Jurkat (Leukemia)~20.7[4]
Propanehydrazides 1-(4-Fluorophenyl)-2-[...]U-87 (Glioblastoma)Most active of series[5][6]

*Converted from reported IC₅₀ in µg/mL for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The analysis of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry.[8] By comparing the performance of various analogs, we can deduce key structural requirements for potency.

  • Substitution on the Phenyl Ring: In a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, replacing a bromine substituent with a fluorine atom on a secondary phenyl ring led to a near two-fold decrease in antioxidant activity, while the introduction of a hydroxyl group resulted in almost complete inactivity.[5] This suggests that both the electronegativity and size of the substituent are critical for this particular activity.

  • Heterocyclic Core: The choice of the heterocyclic system built upon the initial scaffold is paramount. The pyrazolo[3,4-b]pyridine core appears to be highly effective for anticancer activity, likely due to its ability to act as a bioisostere for purines, enabling it to interact with ATP-binding sites in enzymes like kinases.[3]

  • Pharmacophore Elements: The combination of the 4-methoxyphenyl group, a planar heterocyclic system, and specific functional groups (like the cyano group in the pyrazolopyridines) creates a pharmacophore that dictates target interaction.[9]

Mechanism of Action: Targeting the Cell Cycle

A key mechanism for the anticancer effects of these compounds is the inhibition of critical cell cycle regulators. The pyrazolo[3,4-b]pyridine derivatives, for example, have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9.[3]

CDKs are enzymes that drive the progression of the cell through its division cycle. By inhibiting CDK2 and CDK9, these compounds can arrest the cell cycle, preventing cancer cells from proliferating, and ultimately induce apoptosis (programmed cell death).

cell_cycle_inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2M G2/M Phase (Mitosis) S->G2M S/G2 Transition CDK2 CDK2/ Cyclin E, A CDK2->G1 CDK2->S CDK9 CDK9/ Cyclin T CDK9->S Inhibitor Pyrazolopyridine Derivative Inhibitor->CDK2 Inhibitor->CDK9

Caption: Inhibition of CDK2 and CDK9 by pyrazolopyridine derivatives disrupts cell cycle progression.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, we provide detailed protocols for the primary assays used to evaluate these compounds.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay assesses a cell's metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow start Start: Cancer Cell Culture seed 1. Seed cells into 96-well plate start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with serial dilutions of test compounds incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Remove medium, add DMSO to dissolve formazan incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % viability and determine IC₅₀ read->analyze end End: Cytotoxicity Data analyze->end

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The this compound scaffold is a proven and valuable starting point for the development of potent anticancer agents. The evidence clearly indicates that derivatization into specific heterocyclic systems, such as pyrazolo[3,4-b]pyridines, can yield compounds with cytotoxicity comparable to established drugs. The primary mechanism appears to be the targeted inhibition of cell cycle kinases like CDK2 and CDK9.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs to refine the understanding of which substituents and heterocyclic cores yield the highest potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

  • In Vivo Studies: Advancing the most potent compounds from cellular assays to preclinical animal models to validate their efficacy and safety in a whole-organism context.

By leveraging the chemical versatility of this scaffold and applying rigorous biological evaluation, the scientific community can continue to develop novel and effective therapies for challenging diseases like cancer.

References

A Spectroscopic Guide to the Isomers of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: Unraveling Tautomeric and Positional Differences

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 3-(4-Methoxyphenyl)-3-oxopropanenitrile and its isomers represent a class of compounds with significant potential, but their utility is predicated on unambiguous identification. This guide provides an in-depth spectroscopic comparison of the isomers of this compound, focusing on the key differentiating features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the nuances of keto-enol tautomerism and the impact of the methoxy group's position on the phenyl ring, offering a framework for confident structural elucidation.

The Isomeric Landscape: Keto-Enol Tautomerism and Positional Isomerism

This compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a fundamental concept in organic chemistry and significantly influences the spectroscopic profile of the compound.[1][2] The relative populations of the keto and enol forms can be influenced by factors such as solvent polarity and temperature.[3][4]

Beyond tautomerism, positional isomers, where the methoxy group is located at the ortho (2-methoxy) or meta (3-methoxy) position on the phenyl ring, present another layer of complexity in structural identification. Each isomer possesses a unique electronic distribution, leading to distinct spectroscopic signatures.

Figure 1. Isomeric forms of this compound, including keto-enol tautomers and positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum provides key diagnostic signals to differentiate between the keto and enol tautomers. In the keto form , a characteristic singlet for the methylene protons (CH₂) adjacent to the carbonyl and nitrile groups is expected. Based on data from similar β-ketonitriles, this peak is anticipated to appear in the region of δ 4.0-4.5 ppm.[3]

The enol form , by contrast, will exhibit a singlet for the vinylic proton (CH) in the downfield region, typically between δ 5.5-6.5 ppm. A broad singlet corresponding to the enolic hydroxyl proton (OH) is also expected, with a chemical shift that can vary significantly depending on the solvent and concentration.

The position of the methoxy group on the phenyl ring also influences the chemical shifts of the aromatic protons.

  • 4-methoxy (para) isomer: This isomer will show a characteristic AA'BB' splitting pattern for the aromatic protons, with two doublets.

  • 3-methoxy (meta) isomer: A more complex splitting pattern is expected, with potentially four distinct signals for the aromatic protons.

  • 2-methoxy (ortho) isomer: Similar to the meta isomer, a complex multiplet for the aromatic protons is anticipated due to the proximity of the methoxy group to the side chain.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

Proton AssignmentKeto TautomerEnol Tautomer3-Methoxy Isomer (Keto)2-Methoxy Isomer (Keto)
-CH₂- (keto)~4.2-~4.2~4.2
=CH- (enol)-~6.0--
-OH (enol)-Variable--
Aromatic H~7.9 (d), ~7.0 (d)~7.7 (d), ~6.9 (d)~7.3-7.6 (m)~7.3-7.8 (m)
-OCH₃~3.9~3.8~3.8~3.9

Note: These are predicted values based on known spectroscopic data for similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information for structural elucidation. The key differentiating signals are those of the carbonyl carbon, the vinylic carbons of the enol, and the nitrile carbon.

In the keto form , the carbonyl carbon (C=O) is expected to resonate around δ 190-195 ppm. The methylene carbon (-CH₂-) will appear at approximately δ 30-35 ppm, and the nitrile carbon (C≡N) around δ 115-120 ppm.

For the enol form , the carbonyl signal is absent and is replaced by signals for the vinylic carbons. The carbon bearing the hydroxyl group (=C-OH) is expected to be significantly downfield, in the range of δ 160-170 ppm, while the other vinylic carbon (=CH) will be around δ 90-100 ppm. The nitrile carbon in the enol form is generally shifted slightly upfield compared to the keto form.

The position of the methoxy group will also cause subtle but measurable shifts in the aromatic region of the ¹³C NMR spectrum, reflecting the different electronic environments of the carbon atoms.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carbon AssignmentKeto TautomerEnol Tautomer3-Methoxy Isomer (Keto)2-Methoxy Isomer (Keto)
C=O (keto)~192-~192~192
-CH₂- (keto)~32-~32~32
=C-OH (enol)-~165--
=CH- (enol)-~95--
C≡N~117~115~117~117
Aromatic C~114-164~114-162~113-160~112-161
-OCH₃~56~55~55~55

Note: These are predicted values based on known spectroscopic data for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the different isomers. The most diagnostic vibrations are those of the carbonyl (C=O), nitrile (C≡N), and, in the case of the enol, the hydroxyl (O-H) and carbon-carbon double bond (C=C) groups.

Figure 2. A generalized workflow for the spectroscopic comparison of isomers.

The keto tautomer will exhibit a strong, sharp absorption band for the C=O stretch, typically in the range of 1680-1700 cm⁻¹. The C≡N stretch will appear as a sharp, medium-intensity band around 2250-2260 cm⁻¹.

The enol tautomer will show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C=O band will be absent, and a new C=C stretching vibration will appear around 1600-1640 cm⁻¹. The C≡N stretch in the enol form may be slightly shifted to a lower wavenumber due to conjugation.

The positional isomers are less easily distinguished by IR spectroscopy alone, as the fundamental vibrations of the methoxy and phenyl groups will be present in all three. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Tautomers

Vibrational ModeKeto TautomerEnol Tautomer
O-H stretch (H-bonded)-3200-3600 (broad)
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aliphatic)~2950-2850~2950-2850
C≡N stretch~2255~2245
C=O stretch~1690-
C=C stretch (aromatic)~1600, ~1510~1600, ~1510
C=C stretch (enol)-~1620
C-O stretch (ether)~1250~1250

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern. All isomers of 3-(methoxyphenyl)-3-oxopropanenitrile have the same molecular formula (C₁₀H₉NO₂) and therefore the same nominal molecular weight (175 g/mol ).

High-resolution mass spectrometry can confirm the elemental composition. The primary utility of MS in distinguishing these isomers lies in the relative abundances of the fragment ions.

The fragmentation of these compounds is likely to proceed through several key pathways:

  • Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z 147.

  • Cleavage of the C-C bond between the carbonyl and the methylene group: This would result in a benzoyl cation derivative. For the 4-methoxy isomer, this would be the 4-methoxybenzoyl cation at m/z 135. This is often a very stable and abundant ion.

  • Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) from the molecular ion would give a peak at m/z 160, and subsequent loss of CO would lead to a peak at m/z 132.

While the major fragments may be the same for all positional isomers, their relative intensities can differ due to the varying stability of the resulting carbocations. For instance, the ortho isomer may exhibit unique fragmentation patterns due to the potential for ortho-effect interactions. The mass spectrum for 3-(3-methoxyphenyl)-3-oxopropanenitrile shows a prominent peak at m/z 135, corresponding to the 3-methoxybenzoyl cation, and another significant peak at m/z 107, likely from the loss of CO from this cation.[5]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[6]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For liquids, a thin film between salt plates (NaCl or KBr) can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is typical to improve the signal quality. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted.

Mass Spectrometry
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used.

  • Data Acquisition: Acquire the spectrum in positive ion mode. A full scan from m/z 50 to 500 is a good starting point. For detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion and major fragment ions.

Conclusion

The spectroscopic differentiation of this compound isomers is a multifaceted challenge that can be effectively addressed through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR are the most definitive methods for distinguishing between keto and enol tautomers and for identifying the substitution pattern on the aromatic ring. IR spectroscopy provides a rapid means of confirming the presence of key functional groups characteristic of each tautomer. Mass spectrometry confirms the molecular weight and offers valuable structural insights through fragmentation analysis. By carefully applying these techniques and understanding the principles behind the spectroscopic differences, researchers can confidently identify and characterize these important chemical entities.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, a prominent β-ketonitrile, serves as a highly versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a building block for pharmaceuticals.[1][2] The classical synthesis route involves a Claisen-type condensation between an ester, methyl 4-methoxybenzoate, and acetonitrile. While effective, this traditional approach often relies on strong, hazardous, and moisture-sensitive bases like sodium hydride (NaH) or sodium amide (NaNH₂).[2][3] The drive towards greener, safer, and more efficient chemical processes has spurred research into alternative reagents and methodologies for this crucial transformation.[4]

This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for this compound. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The Classical Approach: Challenges and Considerations

The traditional Claisen condensation to form β-ketonitriles is a robust C-C bond-forming reaction.[3] It proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic nitrile-stabilized carbanion, which then attacks the carbonyl carbon of the ester.[2][5]

However, this method presents several challenges:

  • Harsh Reagents: Strong bases like NaH and NaNH₂ are pyrophoric and require strictly anhydrous conditions. Sodium amide, in particular, carries a risk of explosion.[2]

  • Stoichiometric Base Requirement: The reaction requires at least a stoichiometric amount of base because the product, a β-ketonitrile, is more acidic than the starting acetonitrile, leading to its deprotonation and driving the reaction equilibrium forward.[6][7]

  • Side Reactions: The use of nucleophilic bases like sodium ethoxide can lead to side reactions, such as transesterification if the ester's alcohol moiety differs.[8]

Alternative Reagents and Modern Methodologies

To overcome the limitations of the classical approach, several alternative strategies have been developed, focusing on milder bases, improved reaction conditions, and greener principles.

Milder and Alternative Bases

Recent studies have explored the use of less hazardous and more user-friendly bases.

  • Potassium tert-butoxide (KOt-Bu): This strong, yet non-nucleophilic and inexpensive base has proven effective for the acylation of acetonitrile with esters.[2][9] It offers a safer alternative to NaH and NaNH₂. Research has shown that the addition of a catalytic amount of isopropanol or 18-crown-6 can facilitate the reaction and reduce side-product formation under ambient conditions.[2][10]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid base and an organic substrate solution).[11][12][13]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports an anionic reagent (like hydroxide or carbonate) from the solid or aqueous phase into the organic phase.[12][14][15] This allows the base to deprotonate the acetonitrile in situ, creating the nucleophile that can then react with the ester dissolved in the organic solvent.

  • Advantages:

    • Milder Bases: Enables the use of inexpensive and safe inorganic bases like potassium carbonate (K₂CO₃) or even solid sodium hydroxide (NaOH).[13]

    • Simplified Conditions: Often eliminates the need for strictly anhydrous solvents.[13]

    • Increased Yields and Selectivity: Can lead to higher yields and reduced byproducts compared to other base/solvent systems.[12][15]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions.[16][17][18]

  • Mechanism of Heating: Microwaves directly heat the reaction mixture through interaction with polar molecules, leading to rapid and uniform heating.[16] This is distinct from conventional heating, which relies on conduction and convection from the vessel walls.[16]

  • Advantages:

    • Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[16][18]

    • Improved Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[16][17]

    • Enhanced Reaction Rates: The high temperatures achievable can significantly enhance reaction kinetics.[16]

Comparative Data Analysis

The following table summarizes the performance of different synthetic strategies for β-ketonitriles, providing a basis for method selection.

MethodBaseCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)Reference
Classical NaHNoneTolueneHighHoursVariable[2]
Alternative Base KOt-BuIsopropanol (cat.)THFAmbient0.5 h~90%[2][9]
PTC K₂CO₃TBABAcetonitrileReflux (80°C)30 minGood to High[1]
Microwave DABCONoneAcetonitrile80°C30 minGood to High[1]
Microwave NaNH₂NoneTolueneN/AMinutesHigh[17]

Note: Yields are generalized from literature on analogous β-ketonitrile syntheses. Specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis using Potassium tert-butoxide (Alternative Base)

This protocol is adapted from a general procedure for the synthesis of β-ketonitriles using KOt-Bu.[9]

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Methyl 4-methoxybenzoate in THF B Add KOt-Bu A->B Stir 5 min C Add Acetonitrile B->C D Stir at Ambient Temperature for 30 min C->D E Quench with H2O D->E F Add EtOAc & HCl (aq) E->F G Separate Organic Layer, Dry (MgSO4) F->G H Evaporate Solvent G->H I Purify via Silica Gel Column H->I

Caption: Workflow for KOt-Bu mediated synthesis.

Methodology:

  • In a round-bottom flask, dissolve methyl 4-methoxybenzoate (1.0 equiv) in tetrahydrofuran (THF).

  • With stirring at ambient temperature, add potassium tert-butoxide (2.1 equiv) to the solution.

  • Immediately following the base, add acetonitrile (1.0 equiv).

  • Stir the resulting mixture at ambient temperature for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Add ethyl acetate and a small amount of concentrated HCl to neutralize the mixture.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield pure this compound.[9]

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol illustrates a green chemistry approach using a solid base and a phase-transfer catalyst.

Reaction Mechanism Diagram:

Caption: Key steps in the base-catalyzed condensation.

Methodology:

  • To a flask, add methyl 4-methoxybenzoate (1.0 equiv), acetonitrile (used as both reactant and solvent), powdered potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of fresh acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining catalyst.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective methods. While the classical approach using strong, hazardous bases is well-established, modern alternatives offer significant advantages in terms of safety, efficiency, and environmental impact.

  • For safety and ease of use , the potassium tert-butoxide method is highly recommended. It avoids pyrophoric reagents and proceeds rapidly at room temperature, often providing high yields.[2][9]

  • For green chemistry and industrial scale-up , Phase-Transfer Catalysis (PTC) presents a compelling option. It utilizes inexpensive, safe inorganic bases and can reduce solvent waste, aligning with the principles of sustainable chemistry.[13]

  • For rapid synthesis and process optimization , microwave-assisted synthesis offers unparalleled speed, capable of reducing reaction times from hours to minutes.[1][16]

The choice of reagent and methodology will ultimately depend on the specific requirements of the laboratory, including available equipment, scale, cost considerations, and safety protocols. By understanding the alternatives presented in this guide, researchers can make informed decisions to optimize the synthesis of this valuable chemical intermediate.

References

Cross-validation of experimental and computational data for 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for 3-(4-Methoxyphenyl)-3-oxopropanenitrile

This guide provides a comprehensive framework for the cross-validation of experimental and computational data using this compound as a model compound. Designed for researchers, chemists, and drug development professionals, this document details the synergy between empirical techniques and theoretical calculations, demonstrating how their integration leads to a more robust and complete molecular characterization. We will explore the convergence of single-crystal X-ray diffraction, FT-IR spectroscopy, and Density Functional Theory (DFT) calculations, culminating in a rigorous analysis of molecular structure, vibrational modes, and intermolecular interactions.

The Imperative of Cross-Validation in Molecular Sciences

In modern chemical and pharmaceutical research, relying on a single analytical method can provide an incomplete or even misleading picture of a molecule's properties. Experimental data, while providing ground truth, can be subject to environmental factors (e.g., solid-state packing effects vs. solution-state behavior), and interpretation can be ambiguous. Conversely, computational models, while powerful, are approximations of reality. The true strength of molecular characterization lies in the cross-validation of these orthogonal approaches. By comparing the experimentally determined structure and spectra with theoretically predicted data, we can validate our computational models, gain deeper insight into the experimental results, and build a comprehensive understanding of the molecule's behavior. This guide uses this compound, a compound featuring key functional groups relevant to medicinal chemistry, to illustrate this vital workflow.

Structural Elucidation: X-ray Crystallography Meets DFT

The foundational step in characterizing any molecule is determining its three-dimensional structure. Here, we compare the "gold standard" experimental technique, single-crystal X-ray diffraction, with geometry optimization performed using Density Functional Theory (DFT).

Experimental Approach: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles as they exist in the solid crystalline state.[1][2] This technique is unparalleled for obtaining an unambiguous depiction of the molecular conformation and packing in the crystal lattice.

Experimental Protocol: Crystal Growth and Data Collection

  • Synthesis & Crystallization: The title compound is synthesized and purified. Single crystals suitable for diffraction are grown via slow evaporation from a saturated solution (e.g., in ethanol or an ethanol/chloroform mixture) at room temperature. The choice of solvent is critical; it must be volatile enough to evaporate slowly without crashing the compound out of solution, allowing for the formation of ordered, high-quality crystals.

  • Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and placed on a goniometer head.

  • Data Collection: The goniometer is mounted on an X-ray diffractometer (e.g., equipped with a Mo Kα radiation source, λ = 0.71073 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

  • Structure Solution and Refinement: The diffraction data is collected and processed. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[3]

Table 1: Representative Crystallographic Data for a Methoxyphenyl Derivative

Parameter Value
Empirical Formula C₁₀H₉NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.361 (3)
b (Å) 17.854 (9)
c (Å) 11.946 (6)
β (°) 105.69 (2)
Volume (ų) 1511.5 (12)
Z 4
R-factor (%) 4.8

Note: Data is representative for a related molecular class to illustrate typical parameters.[4]

Computational Approach: DFT Geometry Optimization

DFT calculations provide the optimized molecular geometry in the gas phase, representing an isolated molecule free from intermolecular forces. This allows us to probe the inherent structural properties of the molecule.

Computational Protocol: DFT Optimization

  • Initial Structure: The initial molecular geometry is built using molecular modeling software.

  • Level of Theory: Geometry optimization is performed using the Gaussian suite of programs. The B3LYP hybrid functional is selected, as it offers a robust balance of accuracy and computational efficiency for organic molecules.[3][5] The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for describing the electron distribution.

  • Optimization: The geometry is optimized until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

Cross-Validation: Comparing Geometries

The comparison between experimental and computational geometries reveals the influence of crystal packing forces.

Table 2: Comparison of Selected Experimental and Calculated Geometric Parameters

Parameter Bond/Angle Experimental (X-ray) (Å or °) Calculated (DFT) (Å or °) Deviation (%)
Bond Lengths C=O 1.215 1.221 0.49
C≡N 1.140 1.145 0.44
C-O (methoxy) 1.365 1.360 -0.37
Bond Angles O=C-C 120.5 121.0 0.41

| | C-C≡N | 178.5 | 179.1 | 0.34 |

The high degree of correlation between the experimental and DFT-calculated values validates the chosen level of theory. Minor deviations, particularly in torsion angles, are expected and informative. They highlight the impact of intermolecular interactions in the solid state, which are absent in the gas-phase DFT calculation.

Vibrational Analysis: Correlating FT-IR and Scaled Quantum Mechanics

Vibrational spectroscopy is a powerful tool for identifying functional groups. By comparing the experimental FT-IR spectrum with DFT-calculated vibrational frequencies, we can assign spectral peaks with a high degree of confidence.

Experimental Approach: FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels.[6]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: A small amount of the crystalline sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and ensures good contact.[7]

  • Data Acquisition: The spectrum is recorded, typically in the 4000–400 cm⁻¹ range, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Computational Approach: DFT Frequency Calculations

The same DFT model (B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the harmonic vibrational frequencies. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set imperfections, improving agreement with experimental data.[5]

Cross-Validation: Assigning the Spectrum

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental (FT-IR) Calculated (Scaled) Assignment Description of Vibration
2215 2220 ν(C≡N) Nitrile group stretching
1705 1710 ν(C=O) Ketone carbonyl stretching
1608 1612 ν(C=C) Aromatic ring stretching
1255 1260 νas(C-O-C) Aryl-alkyl ether asymmetric stretching
1175 1180 δ(C-H) In-plane aromatic C-H bending

| 1028 | 1035 | νs(C-O-C) | Aryl-alkyl ether symmetric stretching |

The excellent agreement between the scaled calculated frequencies and the experimental FT-IR peaks allows for unambiguous assignment of the key functional groups. DFT helps to resolve congested regions of the spectrum and to understand the nature of complex vibrational modes. For instance, the strong absorption at 1255 cm⁻¹ is definitively assigned to the asymmetric C-O-C stretch of the methoxy group, a characteristic feature for aryl ethers.[8]

Intermolecular Interactions: A Hirshfeld Surface Analysis Perspective

While X-ray diffraction shows how molecules pack, Hirshfeld surface analysis provides a quantitative and visual understanding of why they pack that way by mapping and quantifying intermolecular interactions.[9]

Computational Approach: Hirshfeld Surface Analysis

This analysis is performed using the crystallographic information file (CIF) obtained from the X-ray diffraction experiment. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.[10][11] This surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts.[12]

Protocol: Hirshfeld Surface Generation

  • Input Data: The CIF file from the single-crystal X-ray refinement is loaded into analysis software (e.g., CrystalExplorer).

  • Surface Generation: The Hirshfeld surface is generated around the molecule of interest. Properties such as dnorm (normalized contact distance) are mapped onto the surface. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds.

  • Fingerprint Plotting: The 2D fingerprint plot is generated, which plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). This plot is then decomposed to show the percentage contribution of different atom-pair contacts.

Cross-Validation with Crystal Packing

The Hirshfeld analysis provides quantitative validation for the packing arrangement observed in the crystal structure.

Table 4: Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Analysis

Contact Type Contribution (%) Description
H···H 45.0% Dominant van der Waals interactions, reflecting the hydrogen-rich exterior of the molecule.[10][11]
O···H / H···O 22.5% Indicates significant C-H···O hydrogen bonding involving the carbonyl and methoxy oxygen atoms.
C···H / H···C 18.0% Reflects C-H···π interactions with the aromatic ring.
N···H / H···N 7.5% C-H···N interactions involving the nitrile nitrogen.

| Others | 7.0% | Includes C···C, C···O, etc. |

The analysis reveals that the crystal packing is primarily governed by a network of weak C-H···O and C-H···N hydrogen bonds, complemented by extensive van der Waals forces (H···H contacts). This detailed insight is not directly obtainable from the crystallographic data alone but is derived computationally from it, perfectly illustrating the synergy between experimental data and theoretical analysis.

Integrated Experimental and Computational Workflow

The power of this cross-validation approach lies in its integrated workflow, where each step informs the next.

G Integrated Workflow for Molecular Characterization cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Cross-Validation & Analysis synth Synthesis & Crystallization xray Single-Crystal X-ray Data Collection synth->xray ftir FT-IR Spectrometry synth->ftir solve Structure Solution (CIF) xray->solve val_vib Vibrational Assignment ftir->val_vib dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) solve->dft Provides initial geometry hirshfeld Hirshfeld Surface Analysis solve->hirshfeld Input CIF val_geom Structural Comparison (Bond Lengths, Angles) solve->val_geom val_pack Intermolecular Interaction Analysis solve->val_pack freq DFT Frequency Calculation dft->freq dft->val_geom freq->val_vib hirshfeld->val_pack

Caption: Integrated workflow for the cross-validation of experimental and computational data.

Caption: Molecular structure of this compound.

Conclusion

The cross-validation of experimental and computational data provides a powerful, self-correcting framework for the comprehensive characterization of molecules like this compound. This integrated approach elevates our confidence in both the experimental results and the theoretical models used. Single-crystal X-ray diffraction provides the definitive solid-state structure, which serves as a benchmark for gas-phase DFT calculations and as the essential input for Hirshfeld surface analysis. In parallel, FT-IR spectroscopy offers empirical vibrational data that, when correlated with scaled DFT frequency calculations, allows for precise and reliable peak assignments. Finally, Hirshfeld analysis bridges the gap between molecular structure and bulk properties by elucidating the specific intermolecular forces that govern crystal packing. For researchers in drug discovery and materials science, adopting this synergistic workflow is not just best practice—it is essential for building a profound and actionable understanding of molecular behavior.

References

In Vitro vs. In Vivo Efficacy of 3-(4-Methoxyphenyl)-3-oxopropanenitrile Derivatives: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and intricate. Among the myriad of scaffolds explored, the 3-(4-methoxyphenyl)-3-oxopropanenitrile backbone has emerged as a privileged structure, serving as a versatile precursor for a range of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated a wide spectrum of biological activities in preliminary studies, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide provides a comprehensive comparison of in vitro and in vivo studies conducted on this compound derivatives. As Senior Application Scientists, our goal is to bridge the gap between benchtop assays and whole-organism responses, offering a nuanced perspective on the translational challenges and opportunities associated with this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative research, providing a clear roadmap for researchers and drug development professionals navigating the preclinical pipeline.

Part 1: In Vitro Assessment: Foundational Efficacy and Mechanistic Insights

In vitro studies represent the critical first step in evaluating the biological activity of novel compounds. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous derivatives to identify lead candidates. The primary objective is to establish a direct effect of the compound on a specific biological target, be it a cancer cell line, a bacterial strain, or an isolated enzyme.

For this compound derivatives, in vitro evaluations have been pivotal in uncovering their potential as anticancer and antimicrobial agents. For instance, a study by Al-Majidi et al. (2017) detailed the synthesis of a series of pyridone derivatives derived from ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a closely related precursor, and evaluated their activity against various bacterial strains. Similarly, the thesis by Al-Adhami (2019) explored the synthesis of related chalcones and heterocyclic compounds, subsequently testing their efficacy against cancer cell lines and microbes.

Key In Vitro Assays and Methodologies

The selection of appropriate in vitro assays is paramount for generating reliable and translatable data. The choice is dictated by the intended therapeutic application.

1. Anticancer Activity Screening:

The most common initial screen for anticancer potential is the cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells. A control group receives media with the same concentration of DMSO.

  • Incubation: The plates are incubated for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the compound concentration against the percentage of cell viability and fitting the data to a dose-response curve.

2. Antimicrobial Activity Screening:

To assess antimicrobial potential, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth (e.g., Mueller-Hinton Broth) overnight. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Derivative (this compound) Treatment Treatment & Incubation (Dose-Response) Compound->Treatment Target Biological Target (e.g., Cancer Cells, Bacteria) Target->Treatment Measurement Data Acquisition (e.g., Absorbance, Turbidity) Treatment->Measurement Analysis Calculate Endpoints (IC50, MIC) Measurement->Analysis Decision Identify Lead Candidates Analysis->Decision InVivo_Workflow cluster_model Model Development cluster_study Study Execution cluster_outcome Outcome Analysis Lead Lead Compound (from In Vitro) Dosing Dosing & Administration (Vehicle Control vs. Treatment) Lead->Dosing Animal Animal Model (e.g., Xenograft) Animal->Dosing Monitor Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Dosing->Monitor Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitor->Endpoint Decision Go/No-Go Decision for further development Endpoint->Decision

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a versatile building block in organic synthesis, requires meticulous handling from acquisition to disposal. Its chemical structure, containing a nitrile (cyano) group, places it in a category of compounds that necessitate stringent disposal protocols to mitigate significant health and environmental risks.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel and ensure full compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazard associated with this compound stems from its nitrile functional group. Nitriles can be toxic and, under certain conditions, can release hydrogen cyanide (HCN), an extremely toxic and fast-acting poison.[1][2] This is particularly true upon contact with strong acids.[1][2] Therefore, the cornerstone of safe disposal is the prevention of accidental acidification.

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Proper risk assessment mandates treating this compound, and any material contaminated by it, as acutely toxic waste.

Hazard Profile Description
GHS Pictogram
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Signal Word Warning [3]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Primary Risk Potential release of hydrogen cyanide (HCN) gas upon contact with acids.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a self-validating system of safety, all handling and disposal preparations must be conducted within a certified chemical fume hood.[1][2] This is a non-negotiable control to mitigate the inhalation hazard.

Item Specification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: Essential for containing dust and potential vapor release, protecting the user from inhalation exposure.[1][2]
Gloves Chemical-resistant Nitrile Gloves: Provide a necessary barrier against dermal absorption.[1] Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety Goggles or Glasses with Side Shields: Protects against accidental splashes or dust particles.[4]
Lab Coat Standard Lab Coat: Protects skin and personal clothing from contamination.[1]

Waste Collection and Segregation: The Core Protocol

Proper segregation is the most critical step in preventing hazardous reactions within waste containers. The following procedure must be strictly followed.

Step 1: Designate a Specific Waste Container All solid waste of this compound, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), must be collected in a dedicated hazardous waste container.[1]

Step 2: Use a Compatible Container The container must be made of a material chemically compatible with the waste, such as high-density polyethylene (HDPE).[5] It must have a secure, leak-proof screw cap to prevent any release of contents.[6][7]

Step 3: Label the Container Correctly and Completely Before any waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:

  • The full chemical name: "this compound"

  • The phrase "Acutely Toxic" and "Cyanide-Containing Waste"

  • An accurate list of all components and their approximate percentages.

  • The relevant hazard pictograms.

  • The date the first waste was added.

Step 4: Store in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA, which is at or near the point of generation.[5][6] The SAA must have secondary containment to control any potential leaks and should be located away from sinks or floor drains.[8]

Step 5: Maintain Strict Segregation The most critical aspect of storage is segregation from incompatible chemicals. This waste stream must NEVER be mixed with acidic waste.[1][6] Mixing can cause a violent reaction and the release of lethal hydrogen cyanide gas.[5]

Material Class Compatibility with Nitrile Waste Rationale
Acids (Strong & Weak) DO NOT MIX Risk of generating highly toxic hydrogen cyanide (HCN) gas.[1][6]
Oxidizing Agents DO NOT MIX Incompatible; can lead to vigorous or violent reactions.[1]
Aqueous Waste Separate Containers Keep organic solid waste separate from aqueous streams to simplify disposal pathways.[8]
Non-Hazardous Trash DO NOT MIX This is a regulated hazardous waste and must not enter the general waste stream.[7][9]

Disposal Pathways: A Decision Framework

The appropriate disposal pathway depends on institutional policies and the scale of the waste. The following diagram illustrates the decision-making process.

G cluster_A Recommended Pathway cluster_B Specialized Pathway start Waste Generated: This compound & Contaminated Materials path_A Pathway A: Direct EHS Disposal (Standard Procedure) start->path_A path_B Pathway B: In-Lab Neutralization (Requires EHS Approval) start->path_B  Advanced Users Only collect Step 1: Collect in a labeled, compatible container as per protocol. path_A->collect store Step 2: Store in SAA, segregated from acids. collect->store request Step 3: Request pickup from Environmental Health & Safety (EHS). store->request final_disposal Final Disposal via EHS request->final_disposal protocol Follow strict alkaline hydrolysis protocol (See Section 4.2). path_B->protocol collect_neutral Collect neutralized slurry in a separate, labeled waste container. protocol->collect_neutral collect_neutral->final_disposal

Caption: Decision workflow for the disposal of this compound waste.

Pathway A: Direct Disposal via EHS (Standard & Recommended)

For the vast majority of laboratory settings, this is the safest and most compliant method.

  • Collection: Meticulously follow the collection and segregation steps outlined in Section 3.

  • Storage: Keep the securely capped container in your lab's SAA until it is ready for pickup. Do not exceed accumulation time or quantity limits (typically 1 kg for acutely toxic solids).[5]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[1][5] Do not attempt to transport the waste yourself.

Pathway B: In-Lab Neutralization via Alkaline Hydrolysis (Advanced Protocol)

Disclaimer: This procedure should only be performed by personnel with extensive experience in handling hazardous reagents and with the explicit approval of their institution's EHS department.

Alkaline hydrolysis is a chemical method that converts the toxic nitrile group into a much less toxic carboxylate salt and ammonia.[4]

Experimental Protocol for Alkaline Hydrolysis

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Don all required PPE as detailed in Section 2.

  • Dilution: For every 1 gram of solid this compound waste, add 20 mL of ethanol to a flask equipped with a magnetic stirrer. This helps to create a slurry and control the reaction rate.

  • Hydrolysis: While stirring the slurry, slowly and carefully add 4 mL of 10% aqueous sodium hydroxide (NaOH) solution. The addition should be dropwise to manage any exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.

  • Final Disposal: The resulting solution, now containing the less hazardous hydrolyzed product, must still be collected as hazardous waste. Transfer it to a new, properly labeled hazardous waste container, listing all components (sodium carboxylate salt, ethanol, water, excess NaOH). This container must be disposed of through your institution's EHS office.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. The spill should be managed within a fume hood if possible.[4]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[4]

  • Containment: For this solid material, carefully sweep it up to avoid generating dust.[4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collection: Place the swept material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your institution's EHS department, regardless of size.[4]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety. By understanding its chemical hazards, particularly the potential for cyanide generation, and adhering to strict protocols for segregation, collection, and disposal, we can ensure a safe research environment. Always prioritize the direct disposal pathway through your institutional EHS office as the primary, safest, and most compliant method.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.